chemical structure and properties of 2-furildioxime monohydrate
This technical guide provides an in-depth analysis of 2-Furildioxime Monohydrate , a specialized chelating agent critical in both analytical chemistry and radiopharmaceutical development. Chemical Structure, Properties,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 2-Furildioxime Monohydrate , a specialized chelating agent critical in both analytical chemistry and radiopharmaceutical development.
Chemical Structure, Properties, and Applications in Rhenium Coordination Chemistry
Executive Summary
2-Furildioxime (also known as
-furildioxime) is a vicinal dioxime ligand derived from furil.[1] While historically renowned as a highly sensitive spectrophotometric reagent for Rhenium (Re) , Copper (Cu) , and Nickel (Ni) , its relevance has surged in drug development as a chelator for Rhenium-188 (Re) therapeutic radiopharmaceuticals.[1] This guide details its structural isomerism, synthesis, physicochemical profile, and specific utility in coordinating transition metals for bio-inorganic applications.
Chemical Identity & Structural Analysis[1][2]
The compound exists primarily as the anti-isomer (
-form), which is thermodynamically favored for chelation. The monohydrate form is the standard stable solid used in laboratory settings.
Like other vicinal dioximes (e.g., dimethylglyoxime), furildioxime exists in three isomeric forms based on the orientation of the hydroxyl groups relative to the C-C bond:
-form (anti): The -OH groups are trans to each other.[1] This is the chelating form capable of forming planar complexes with metals like .[1]
The furan rings provide electron-donating character via the
-system, enhancing the stability of metal complexes compared to aliphatic dioximes.
Physicochemical Properties[1][3][4][5][6]
The monohydrate crystallizes as white to light-yellow needles. It is hydrophobic, necessitating organic co-solvents for aqueous applications.
Property
Value / Description
Appearance
White to pale yellow crystalline powder
Melting Point
166–168 °C (decomposes)
Solubility (Water)
Low (< 0.1 g/L)
Solubility (Ethanol)
High (> 50 g/L) – Preferred solvent for stock solutions
Solubility (Ether)
Soluble
pKa
, (Oxime protons)
Stability
Stable under ambient conditions; light sensitive in solution.[1]
Synthesis & Purification Pathway[1][7]
The synthesis follows a classic condensation pathway starting from furfural. The critical step is the oximation of furil, where conditions must be controlled to favor the
-isomer.
Reaction Scheme
Benzoin Condensation: Furfural
Furoin.
Oxidation: Furoin
Furil.
Oximation: Furil + Hydroxylamine
-Furildioxime.
Figure 1: Synthetic pathway from furfural to purified
Reagents: Dissolve 10 mmol of Furil in 30 mL of ethanol.
Oximation: Add 25 mmol of Hydroxylamine Hydrochloride and 25 mmol of Sodium Acetate (acting as a buffer) dissolved in minimal water.
Reflux: Reflux the mixture for 2–4 hours. The solution will darken.
Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. The crude dioxime precipitates.
Purification: Filter the solid. Recrystallize from 50% aqueous ethanol.
Critical Check: If the melting point is < 160°C, the
-isomer may be present. Recrystallize again to isolate the pure -form (MP 166-168°C).
Applications in Drug Development & Analysis
A. Radiopharmaceuticals (Rhenium-188)
In drug development,
Re is a beta-emitting isotope used for radioimmunotherapy.[1] Furildioxime serves as a high-affinity ligand to stabilize the core.[1]
Mechanism: The planar dioxime backbone coordinates equatorially, while the furan rings provide lipophilicity, facilitating passive transport across cell membranes or blood-brain barrier (BBB) penetration in imaging agents.
Complex Structure: Typically forms a pseudo-octahedral complex
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Disposal: Dispose of as organic waste containing nitrogen.
References
Sigma-Aldrich. (2024).[1] (2,2')-Furildioxime Product Specification & Safety Data Sheet. Link
Borisova, L. V., et al. (2001).[1] "Acid-Base Properties of a Rhenium Complex with α-Furyldioxime." Journal of Analytical Chemistry. Link
Fryer, F. A., Galliford, D. J. B., & Yardley, J. T. (1963).[5] "The furildioximes. Part II. The analytical behaviour of purified α-furildioxime, with particular reference to the determination of rhenium." The Analyst. Link
Bolzati, C., et al. (2023).[1][6] "Fundamentals of Rhenium-188 Radiopharmaceutical Chemistry." Molecules. Link
PubChem. (2024).[1] Furil dioxime Compound Summary (CID 135436494).[1] National Library of Medicine. Link[1]
An In-Depth Technical Guide to the Solubility of Alpha-Furil Dioxime in Ethanol and Water
Introduction Alpha-furil dioxime (C₁₀H₈N₂O₄) is a specialized organic compound recognized for its potent chelating properties, which make it an invaluable reagent in analytical chemistry for the detection and quantificat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Alpha-furil dioxime (C₁₀H₈N₂O₄) is a specialized organic compound recognized for its potent chelating properties, which make it an invaluable reagent in analytical chemistry for the detection and quantification of metal ions.[1] Its utility extends into coordination chemistry and pharmaceutical development, where a precise understanding of its behavior in various solvents is paramount for designing robust experimental and manufacturing processes.[1] This guide provides a comprehensive analysis of the solubility of alpha-furil dioxime in two common laboratory solvents: ethanol, a polar protic organic solvent, and water, the universal polar solvent.
For researchers, scientists, and drug development professionals, mastering the solubility characteristics of a compound like alpha-furil dioxime is not merely a procedural step but a foundational requirement for achieving reproducible and accurate results. This document moves beyond a simple recitation of data to explain the underlying physicochemical principles that govern its solubility, providing both theoretical grounding and a practical, field-tested protocol for empirical determination.
Physicochemical Properties Governing Solubility
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which refers to the compatibility of their intermolecular forces. The distinct molecular structures of alpha-furil dioxime, ethanol, and water create a classic case study in differential solubility.
The alpha-furil dioxime molecule possesses two oxime (-NOH) functional groups, which are polar and capable of both donating and accepting hydrogen bonds.[2] However, these are attached to a larger, non-polar backbone composed of two furan rings. This dual nature is key to its behavior. The positive XLogP3 value indicates a greater affinity for lipophilic (non-polar) environments compared to hydrophilic (polar) ones.[2][3]
Theoretical Framework and Molecular Interactions
The profound difference in alpha-furil dioxime's solubility in ethanol versus water can be directly attributed to the balance of intermolecular forces.
In Ethanol: Ethanol is a polar molecule with a short non-polar ethyl (-CH₂CH₃) chain. This amphiphilic character allows it to effectively interact with both the polar and non-polar regions of the alpha-furil dioxime molecule. The hydroxyl group of ethanol can form strong hydrogen bonds with the oxime groups, while its ethyl chain can engage in favorable van der Waals interactions with the furan rings. This dual-interaction capability is the primary reason for the high solubility of alpha-furil dioxime in ethanol.
In Water: Water is a highly polar, small molecule that forms an extensive and strong hydrogen-bonding network with itself. While the oxime groups of alpha-furil dioxime can participate in hydrogen bonding with water, the large, non-polar furan rings disrupt this network. The energy required to break the strong water-water hydrogen bonds to create a cavity for the non-polar parts of the solute is energetically unfavorable. This phenomenon, known as the hydrophobic effect, leads to very poor aqueous solubility.
Figure 1: Intermolecular Interactions
Solubility Profile
While precise quantitative data from peer-reviewed literature is scarce, a combination of vendor information, calculated predictions, and general chemical principles provides a clear qualitative and semi-quantitative picture.
Table 2: Solubility Data for Alpha-Furil Dioxime
Solvent
Type
Observed/Predicted Solubility
Citation(s)
Ethanol
Polar Protic
Very Soluble. Described as yielding an "almost transparency" solution in hot ethanol.
Water
Polar Protic
Practically Insoluble. Calculated log₁₀ of molar solubility (log₁₀WS) is -9.20.
The calculated log₁₀WS of -9.20 for water translates to a molar solubility of approximately 6.3 x 10⁻¹⁰ mol/L, confirming its extremely low solubility in aqueous media.[4] In contrast, its high solubility in ethanol makes ethanol an excellent solvent for preparing stock solutions for use in analytical procedures.
Experimental Protocol for Quantitative Solubility Determination
As a Senior Application Scientist, I advocate for empirical verification. The following protocol provides a robust, self-validating workflow for determining the precise solubility of alpha-furil dioxime in a given solvent at a specific temperature. This method utilizes UV-Vis spectrophotometry for quantification, which is suitable for compounds with chromophores like alpha-furil dioxime.
Causality Behind Experimental Choices:
Equilibrium Method: We use the shake-flask method to ensure the solution reaches true thermodynamic equilibrium, which is the definition of saturation solubility.
Temperature Control: Solubility is highly temperature-dependent. A water bath or incubator ensures isothermal conditions, which is critical for reproducibility.
Centrifugation & Filtration: These steps are crucial to remove all undissolved solid particles. Any suspended microcrystals would scatter light and artificially inflate the measured concentration. Using a syringe filter is a mandatory quality control step.
Calibration Curve: A multi-point calibration curve is essential for accurate quantification. It validates the linear response of the spectrophotometer in the expected concentration range and accounts for matrix effects.
Figure 2: Workflow for Solubility Determination
Step-by-Step Methodology:
Preparation of Saturated Solution:
To a series of glass vials, add a pre-weighed amount of alpha-furil dioxime that is known to be in excess of its solubility limit (e.g., 20 mg).
Pipette a precise volume of the chosen solvent (ethanol or water) into each vial (e.g., 10.0 mL).
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in an incubator or shaking water bath set to the desired temperature (e.g., 25°C).
Agitate the samples for a sufficient period to reach equilibrium (24 to 48 hours is typical). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
Phase Separation:
Remove the vials from the shaker and let them stand for at least 2 hours in the same temperature-controlled environment to allow the solid to settle.
For a more robust separation, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
Sample Collection and Filtration:
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for ethanol, PVDF for water) into a clean vial. This is a critical step to remove any remaining microscopic particles.
Quantification (UV-Vis Spectrophotometry):
Calibration: Prepare a series of standard solutions of known concentration by dissolving accurately weighed alpha-furil dioxime in the solvent. Generate a calibration curve by plotting absorbance vs. concentration at the wavelength of maximum absorbance (λ_max).
Sample Analysis: Make an appropriate dilution of the filtered saturated solution to ensure its absorbance falls within the linear range of the calibration curve.
Measure the absorbance of the diluted sample.
Calculation:
Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.
Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution.
Express the final solubility in desired units (e.g., mg/mL, g/100mL, or mol/L).
Practical Implications for Researchers
Stock Solution Preparation: Due to its high solubility, ethanol is the solvent of choice for preparing concentrated stock solutions of alpha-furil dioxime. These can then be diluted into aqueous buffers for experiments, provided the final ethanol concentration does not interfere with the assay.
Analytical Reagent Use: When used as a reagent for detecting metals in aqueous samples, alpha-furil dioxime is typically first dissolved in an alcohol.[5] The resulting alcoholic solution is then added to the aqueous sample. Its poor water solubility is overcome by forming a highly soluble metal-ligand complex.
Drug Development: In a pharmaceutical context, the poor aqueous solubility would classify alpha-furil dioxime as a Biopharmaceutics Classification System (BCS) Class II or IV compound, requiring formulation strategies such as co-solvents, amorphous solid dispersions, or lipid-based systems to achieve adequate bioavailability if it were being developed as a therapeutic agent.
Conclusion
Alpha-furil dioxime exhibits starkly different solubilities in ethanol and water due to a classic interplay of intermolecular forces. It is very soluble in ethanol, a solvent that can accommodate both its polar oxime groups and non-polar furan rings. Conversely, it is practically insoluble in water, where the hydrophobic effect from its furan rings dominates. For laboratory applications, ethanol is the recommended solvent for creating stock solutions. The provided experimental workflow offers a reliable method for researchers to determine precise solubility values under their specific experimental conditions, ensuring data integrity and reproducibility in their scientific endeavors.
References
PharmaCompass. (n.d.). alpha-Furil dioxime. Retrieved February 6, 2026, from [Link]
Cheméo. (n.d.). Chemical Properties of Furil dioxime (CAS 522-27-0). Retrieved February 6, 2026, from [Link]
Ghiurca, M., et al. (2020). Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Reed, J. F. (1947). The Preparation of α-Furildioxime. Journal of the American Chemical Society. Retrieved February 6, 2026, from [Link]
Wikipedia. (2023). Oxime. Retrieved February 6, 2026, from [Link]
PubChem. (n.d.). Furil, dioxime. Retrieved February 6, 2026, from [Link]
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved February 6, 2026, from [Link]
Oreate AI Blog. (2026). Understanding Alcohol Solubility: A Deep Dive Into Chemistry. Retrieved February 6, 2026, from [Link]
Chemistry Learners. (2022, January 15). Preparation and Standardization of Solutions and Analytical Reagents. YouTube. Retrieved February 6, 2026, from [Link]
Kitahara, K., Toma, T., Shimokawa, J., & Fukuyama, T. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters, 10(11), 2259–2261. Retrieved February 6, 2026, from [Link]
CP Lab Safety. (n.d.). alpha-Furil Dioxime, 5 grams. Retrieved February 6, 2026, from [Link]
An In-depth Technical Guide to 2-Furildioxime and Dimethylglyoxime Ligands: A Comparative Analysis for Researchers
Foreword In the vast landscape of coordination chemistry, dioximes represent a cornerstone class of chelating ligands, renowned for their selectivity and the stability of the complexes they form. For over a century, dime...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword
In the vast landscape of coordination chemistry, dioximes represent a cornerstone class of chelating ligands, renowned for their selectivity and the stability of the complexes they form. For over a century, dimethylglyoxime (DMG) has been the archetypal example, serving as a textbook reagent for the detection and quantification of nickel. However, the derivatization of the core glyoxime structure offers a powerful tool for tuning the ligand's electronic and steric properties, thereby expanding its utility. This guide focuses on a key analogue, 2-furildioxime, contrasting it with its more famous predecessor. By replacing the simple methyl groups of dimethylglyoxime with heterocyclic furyl rings, we fundamentally alter the ligand's character, opening new avenues for analytical chemistry, materials science, and catalysis. This document provides a detailed, field-proven analysis of these two ligands, moving beyond simple descriptions to explain the causal relationships between structure, properties, and application.
Core Structural and Physicochemical Distinctions
The fundamental difference between dimethylglyoxime (dmgH₂) and 2-furildioxime (fdH₂) lies in the nature of the substituents on the carbon backbone of the dioxime moiety. This seemingly simple substitution has profound implications for the electronic and steric profile of the ligand.
Molecular Structure and Electronic Effects
Dimethylglyoxime, systematically named 2,3-butanedione dioxime, features two methyl groups.[1][2][3] In contrast, 2-furildioxime, or α-furildioxime, incorporates two furan rings.[4] The methyl groups in dmgH₂ are electron-donating through an inductive effect, which increases the electron density on the nitrogen atoms of the oxime groups. This enhances their basicity and, consequently, their ability to donate electron pairs to a metal center.
Conversely, the furan rings in 2-furildioxime are aromatic, heterocyclic systems. They exert a net electron-withdrawing effect due to the electronegativity of the oxygen heteroatom and the delocalized π-system. This reduces the electron density on the coordinating nitrogen atoms, making them less basic compared to those in dmgH₂. This modulation of electronic properties is a critical factor in the differing stability and reactivity of the metal complexes they form.
Caption: Core structural differences between Dimethylglyoxime and 2-Furildioxime.
Comparative Physicochemical Properties
The structural differences manifest in distinct physical properties, which are crucial for practical applications such as solvent selection and experimental design.
Despite the higher molecular weight, differences in crystal packing and intermolecular forces (e.g., π-stacking in fdH₂) lead to a lower melting point.
Solubility
Low in water; soluble in alcohol, ether, acetone, and sodium hydroxide solution.[2][5][6]
Soluble in DMSO; sparingly soluble in alcohols.[7]
The larger, more organic furan rings decrease aqueous solubility while increasing solubility in polar aprotic solvents like DMSO.
Coordination Chemistry and Complex Formation
Both dmgH₂ and 2-furildioxime are classic bidentate ligands that form highly stable five-membered chelate rings with metal ions.[2][5] The coordination typically involves the deprotonation of one of the oxime protons, resulting in a monoanionic ligand (dmgH⁻ or fdH⁻) that binds to a metal center through its two nitrogen atoms.[2]
Mechanism of Chelation and Complex Structure
The most iconic reaction is the formation of a square planar complex with Ni(II), where two deprotonated ligands coordinate to the metal ion. A key feature of these complexes is the formation of strong intramolecular hydrogen bonds between the oxime and oximato groups of the two opposing ligands. This hydrogen bonding creates a pseudo-macrocyclic effect that significantly enhances the thermodynamic stability of the complex.
Caption: Generalized workflow for the formation of metal-dioxime complexes.
Comparative Stability of Metal Complexes
The stability of a metal complex in solution is quantified by its stability constant (or formation constant), K, often expressed in logarithmic form (log K).[8] A higher log K value indicates a stronger metal-ligand interaction and a more stable complex.[9]
The electronic differences between dmgH₂ and fdH₂ directly impact the stability of their corresponding metal complexes.
Dimethylglyoxime (dmgH₂) Complexes: The electron-donating methyl groups increase the Lewis basicity of the nitrogen donors, leading to strong σ-bonds with metal ions. This results in exceptionally stable complexes, particularly with mid-to-late first-row transition metals like Ni(II), Pd(II), and Pt(II).[3][10]
2-Furildioxime (fdH₂) Complexes: The electron-withdrawing nature of the furyl rings decreases the basicity of the nitrogen donors. According to the principles of metal-ligand bonding, this would be expected to lead to complexes with lower thermodynamic stability for 'harder' metal ions compared to dmgH₂. However, the aromatic furyl rings can participate in π-backbonding with electron-rich 'softer' metals, which could introduce a different stability trend.
Metal Ion
Ligand
log K (Overall Stability, β₂)
Notes
Ni(II)
Dimethylglyoxime
High (qualitative)
Forms a highly stable, sparingly soluble precipitate, making accurate solution-phase log K determination complex. The solid-state stability is exceptionally high.[10]
Ni(II)
2-Furildioxime
Moderate-High
Forms soluble complexes more readily, suitable for spectrophotometry. Stability is sufficient for analytical applications but generally considered lower than the Ni(dmgH)₂ precipitate.
Cu(II)
Dimethylglyoxime
High
Forms a stable complex, though less famous than the nickel analogue.[10][11]
Cu(II)
2-Furildioxime
High
Used for the spectrophotometric determination of copper, indicating strong complex formation.[4]
Pd(II)
Dimethylglyoxime
Very High
Forms a characteristic yellow precipitate, used for gravimetric analysis.[3]
Pd(II)
2-Furildioxime
Very High
Also used for the spectrophotometric determination of palladium.[4]
Note: Quantitative, directly comparable log K values under identical conditions are scarce in the literature. The stability is often inferred from the utility of the ligand in quantitative analysis.
Analytical Applications: Selectivity and Methodology
The primary application domain for these ligands is analytical chemistry. Their differing structures lead to distinct advantages depending on the target metal and analytical technique.
Dimethylglyoxime: The Gold Standard for Nickel
DMG is an extraordinarily sensitive and specific reagent for Ni(II).[1] In an ammoniacal solution, Ni(II) reacts with dmgH₂ to form a voluminous, bright cherry-red precipitate of Ni(dmgH)₂.[1][6] This reaction is the basis for one of the most reliable methods for the gravimetric analysis of nickel.
Primary Application: Gravimetric and spectrophotometric analysis of Ni(II). Also used for Palladium (Pd) and Platinum (Pt).[2]
Mechanism of Selectivity: The specific geometry and electronic configuration of Ni(II) (d⁸) in a square planar environment, combined with the strong stabilizing effect of the intramolecular hydrogen bonds, makes the formation of Ni(dmgH)₂ exceptionally favorable and highly insoluble compared to complexes with other common metals like Co(II) or Cu(II).
2-Furildioxime: A Versatile Spectrophotometric Reagent
While 2-furildioxime also forms a complex with nickel, its key advantage lies in its versatility as a chromogenic (color-forming) reagent for a wider array of metal ions in spectrophotometric analysis. The extended π-conjugation provided by the furan rings shifts the absorption bands of the metal complexes into the visible spectrum, resulting in intensely colored solutions that are ideal for UV-Vis analysis.
Primary Application: Spectrophotometric determination of a range of metals, including Ni(II), Pd(II), Co(II), Cu(II), Au(II), Re(VII), and U(VI).[4]
Mechanism of Utility: The formation of soluble, intensely colored complexes in organic solvents or micellar solutions allows for the quantification of metal ions without precipitation. The specific λ_max (wavelength of maximum absorbance) and molar absorptivity are unique to each metal-fdH₂ complex, enabling selective quantification.
Experimental Protocol: Spectrophotometric Determination of Nickel
This protocol provides a comparative workflow for determining Ni(II) concentration, highlighting the practical differences between the two ligands.
Objective: To determine the concentration of an unknown Ni(II) solution using UV-Vis spectrophotometry.
Protocol Steps:
Preparation of Reagent Solutions:
DMG Reagent (1% w/v): Dissolve 1.0 g of dimethylglyoxime in 100 mL of ethanol.
FD Reagent (0.5% w/v): Dissolve 0.5 g of 2-furildioxime in 100 mL of dimethylformamide (DMF) or a suitable micellar solution.[7]
Preparation of Standard Curve:
Prepare a series of Ni(II) standard solutions (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 ppm) from a 1000 ppm stock solution.
Complex Formation:
For DMG:
To a 25 mL volumetric flask, add 5 mL of a Ni(II) standard/unknown.
Add 5 mL of a buffer solution (e.g., ammonium citrate) to control pH.
Add 2 mL of an oxidizing agent (e.g., bromine water or iodine solution) and mix. This oxidizes Ni(II) to Ni(IV), which forms a soluble, colored complex with DMG in an alkaline medium.
Add 5 mL of the 1% DMG solution.
Add 5 mL of concentrated ammonium hydroxide to make the solution alkaline.
Dilute to the 25 mL mark with deionized water and mix well. Allow 15 minutes for full color development.
For 2-Furildioxime:
To a 25 mL volumetric flask, add 5 mL of a Ni(II) standard/unknown.
Add 5 mL of a suitable buffer (e.g., acetate or citrate buffer) to maintain the optimal pH.
Add 2 mL of the 0.5% 2-furildioxime reagent solution.
The complex is often extracted into an organic solvent. Add 10 mL of a suitable solvent (e.g., chloroform or MIBK).
Shake vigorously for 2-3 minutes to extract the colored Ni(fdH)₂ complex into the organic layer.
Allow the layers to separate. Carefully collect the organic layer for analysis.
Spectrophotometric Measurement:
DMG Complex: Measure the absorbance of the reddish-brown solution at its λ_max (typically around 445 nm) against a reagent blank.
FD Complex: Measure the absorbance of the yellow-orange organic extract at its λ_max (typically around 438 nm) against a reagent blank.
Data Analysis:
Plot a calibration curve of Absorbance vs. Ni(II) Concentration for the standards.
Determine the concentration of the unknown sample from its absorbance using the calibration curve.
A Note on Ligand Synthesis
The accessibility of these ligands is a key consideration for their application. Both can be prepared from common starting materials via well-established oximation reactions.
Caption: Comparative synthetic pathways for Dimethylglyoxime and 2-Furildioxime.
Experimental Protocol: Synthesis of Dimethylglyoxime
This protocol is adapted from standard literature procedures.[3][12]
Step 1: Synthesis of Biacetyl Monoxime. In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place a solution of methyl ethyl ketone in ethanol. Cool the flask in an ice-salt bath. Slowly add a solution of ethyl nitrite (or pass nitrous acid gas generated externally) while maintaining the temperature below 10 °C.
Step 2: Oximation. After the addition is complete, allow the mixture to stir for an additional hour. Then, prepare a solution of sodium hydroxylamine monosulfonate. Add this solution slowly to the reaction mixture.
Step 3: Isolation. The dimethylglyoxime will precipitate from the solution. The reaction mixture is typically neutralized or made slightly basic to facilitate complete precipitation. The white solid is collected by filtration, washed with cold water, and can be recrystallized from ethanol to yield pure dimethylglyoxime.
Conclusion and Application Guidance
The choice between dimethylglyoxime and 2-furildioxime is dictated entirely by the specific application and analytical goal. They are not interchangeable but rather complementary tools in the chemist's arsenal.
Choose Dimethylglyoxime (dmgH₂) when:
The primary goal is the highly selective gravimetric determination of Nickel (Ni-II) or Palladium (Pd-II).
A robust, classic, and cost-effective method is required.
The formation of a precipitate is desired for separation or quantification.
Choose 2-Furildioxime (fdH₂) when:
The goal is spectrophotometric (UV-Vis) analysis of trace amounts of metal ions.
A versatile reagent for a broader range of metals (Co, Cu, Au, Re, etc.) is needed.
The analysis requires the formation of a soluble, colored complex , often for extraction into an organic solvent to pre-concentrate the analyte and remove interferences.
The research involves tuning the electronic properties of the metal center, where the aromatic furyl groups can influence the frontier molecular orbitals of the complex.
By understanding the fundamental structural and electronic differences outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions, leveraging the unique strengths of each ligand to achieve their specific scientific objectives.
LS College Muzaffarpur, Dept. of Chemistry. (n.d.). What is Dimethylglyoxime?. Retrieved from [Link]
T.Jis. (2025, December 4). Dimethylglyoxime: A Powerful Ligand In Chemistry. Retrieved from [Link]
Ghosh, D., et al. (2019). Structural, Electronic, and Spectral Properties of Metal Dimethylglyoximato [M(DMG)2; M = Ni2+, Cu2+] Complexes: A Comparative Theoretical Study. PubMed. Retrieved from [Link]
Chemeurope.com. (n.d.). Dimethylglyoxime. Retrieved from [Link]
Physics Wallah. (2023, October 5). Dimethylglyoxime Formula: Structure, Properties, and Uses. Retrieved from [Link]
Wikipedia. (n.d.). Dimethylglyoxime. Retrieved from [Link]
GeeksforGeeks. (2023, December 19). Dimethylglyoxime Formula - Structure, Properties, Uses, Sample Questions. Retrieved from [Link]
Chemguide. (n.d.). COMPLEX METAL IONS - STABILITY CONSTANTS. Retrieved from [Link]
Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]
Ghosh, D., et al. (2019). Structural, Electronic, and Spectral Properties of Metal Dimethylglyoximato [M(DMG) 2 ; M = Ni 2+ , Cu 2+ ] Complexes: A Comparative Theoretical Study. ResearchGate. Retrieved from [Link]
Application Note: High-Sensitivity Spectrophotometric Determination of Nickel using 2-Furildioxime
Executive Summary While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the regulatory gold standard for elemental impurities (USP <232>/<233>), it represents a significant capital and operational expenditure. F...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the regulatory gold standard for elemental impurities (USP <232>/<233>), it represents a significant capital and operational expenditure. For routine process control, early-stage drug candidate screening, and laboratories requiring rapid, cost-effective quantification of Nickel (Ni), spectrophotometry remains a powerful tool.
This protocol details the determination of Nickel(II) using 2-furildioxime (also known as
-furildioxime). Unlike the traditional Dimethylglyoxime (DMG) method, 2-furildioxime offers significantly higher sensitivity (lower molar absorptivity) and superior extraction characteristics in organic solvents, making it ideal for detecting trace nickel residues in pharmaceutical intermediates and water systems.
Scientific Basis & Mechanism
The Chelation Mechanism
Nickel(II) reacts with 1,2-dioximes in alkaline media to form square-planar chelates. 2-furildioxime acts as a bidentate ligand, coordinating through the nitrogen atoms of the oxime groups.
Selectivity: The reaction is highly selective for Ni(II) when performed in ammoniacal solution.
Sensitivity: The bulky furan rings in 2-furildioxime increase the hydrophobicity of the resulting complex compared to the methyl groups in DMG. This enhancement drives a more efficient phase transfer into organic solvents (like chloroform or 1,2-dichloroethane), concentrating the analyte and lowering the Limit of Detection (LOD).
Reaction Pathway Visualization
The following diagram illustrates the coordination chemistry and the critical phase transfer step that isolates the signal from aqueous interferences.
Figure 1: Reaction pathway showing the formation of the hydrophobic chelate and its subsequent extraction into the organic phase for measurement.
Experimental Protocol
Reagents & Equipment
Spectrophotometer: Capable of measuring absorbance at 438 nm with 10 mm quartz cuvettes.
2-Furildioxime Solution: Dissolve 0.1 g of 2-furildioxime in 100 mL of 95% ethanol. Store in an amber bottle.
Nickel Standard Stock: 1000 ppm Ni standard (NIST traceable).
Step-by-Step Methodology
Phase 1: Sample Preparation & Masking
Aliquot: Transfer a known volume of sample solution (containing 5–100 µg of Ni) into a separatory funnel.
Masking (Critical Step): Add 5 mL of 10% Ammonium Citrate .
Why? Citrate complexes Iron (Fe) and Aluminum (Al), preventing them from precipitating as hydroxides when the pH is raised. This ensures the optical path remains clear of turbidity.
pH Adjustment: Add dilute
dropwise until the solution is slightly alkaline (pH ~9.0–10.0). Verify with pH paper.
Phase 2: Complex Formation & Extraction
4. Reagent Addition: Add 3.0 mL of the 2-Furildioxime solution. Swirl to mix.
5. Extraction: Add exactly 10.0 mL of Chloroform .
6. Agitation: Shake the funnel vigorously for 2 minutes.
Mechanism:[1] The yellow Ni-furildioxime complex is non-ionic and hydrophobic; it will quantitatively partition into the denser chloroform layer.
Separation: Allow layers to separate completely (approx. 5 mins). The lower layer (Chloroform) should be yellow.
Drying: Drain the chloroform layer through a small funnel containing anhydrous sodium sulfate () into a clean dry vessel.
Why? Removes micro-droplets of water that cause light scattering errors.
Phase 3: Measurement
9. Blank Prep: Prepare a reagent blank following steps 1–8, substituting the sample with deionized water.
10. Quantification: Measure the absorbance of the sample extract against the reagent blank at 438 nm .
Workflow Logic Diagram
Figure 2: Operational workflow ensuring interference removal and quantitative extraction.
Validation & Performance Characteristics
Comparative Sensitivity
The primary advantage of 2-furildioxime over DMG is the molar absorptivity (
), which dictates the slope of the calibration curve and the limit of detection.
Parameter
Dimethylglyoxime (DMG)
2-Furildioxime
Advantage
Wavelength ()
~366 nm ()
438 nm ()
Shifted to visible; less UV interference.
Molar Absorptivity ()
~3,400 L mol⁻¹ cm⁻¹
~13,000 - 19,000 L mol⁻¹ cm⁻¹
4-5x Higher Sensitivity
Color
Yellow (in )
Yellow (in )
Similar visual check.
Primary Interference
Cu, Co, Fe
Cu, Co (lesser extent)
Better selectivity in extraction.
Interference Management (Self-Validating Steps)
Copper (Cu): If Cu is present, it forms a complex that extracts into chloroform. Remedy: Wash the chloroform extract with dilute ammonia (1:50). The Ni-complex remains in the organic phase, while the Cu-complex is destroyed and returns to the aqueous phase.
Cobalt (Co): Forms a brown complex. If Co is suspected, measure absorbance at two wavelengths or pre-oxidize Co(II) to Co(III) which does not react with the oxime under these conditions.
Calibration Strategy
Prepare a calibration curve using 0, 10, 25, 50, 75, and 100 µg Ni. Plot Absorbance vs. Concentration.
Linearity: Adheres to Beer’s Law up to ~5 ppm in the final extract.
Use Trace Metal Grade reagents; perform a blank extraction to zero.
Fading Color
Instability in light.
Measure immediately or store in the dark; color is generally stable for 24h.
References
Gahler, A. R., & Mitchell, A. M. (1964). "Spectrophotometric Determination of Nickel with 2-Furildioxime." Analytical Chemistry, 36(8), 1685.
Vogel, A. I. (2000). Vogel's Textbook of Quantitative Chemical Analysis (6th Ed.). Prentice Hall. (Refer to Chapter on Solvent Extraction/Spectrophotometry).
Sandell, E. B. (1959). Colorimetric Determination of Traces of Metals (3rd Ed.). Interscience Publishers. (Foundational text on Molar Absorptivity of Dioximes).
ASTM E39-84. "Standard Methods for Chemical Analysis of Nickel." (Provides industry context for nickel analysis methods).
Application Notes & Protocols: Utilizing 2-Furildioxime for the Selective Chelation of Rhenium
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-furildioxime as a highly selective chelating agent for the determination and separatio...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-furildioxime as a highly selective chelating agent for the determination and separation of rhenium. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical application of this methodology.
Introduction: The Significance of Selective Rhenium Chelation
Rhenium, a rare transition metal, possesses unique chemical and physical properties that make it invaluable in a range of high-technology and medical applications. In industry, it is a critical component of high-temperature superalloys used in jet engines and gas turbines. In medicine, radioactive isotopes of rhenium, such as ¹⁸⁶Re and ¹⁸⁸Re, are emerging as powerful tools in targeted radionuclide therapy for cancer treatment.[1][2] The efficacy and safety of these applications are critically dependent on the ability to isolate and quantify rhenium with high purity and accuracy.
The analytical chemistry of rhenium is often complicated by the presence of other elements with similar chemical properties, most notably molybdenum and tungsten, which are frequently found in the same geological sources.[3][4] This necessitates the use of highly selective methods for its separation and determination. 2-Furildioxime, an organic compound, has demonstrated significant potential as a selective chelating agent for rhenium, forming a stable, colored complex that can be readily quantified.[5][6][7] Chelating agents are organic compounds that can form multiple coordination bonds with a single metal ion, effectively "trapping" it in a stable, ring-like structure known as a chelate.[8]
This guide provides a detailed exploration of the use of 2-furildioxime for the selective chelation of rhenium, covering the foundational chemistry, step-by-step protocols for its application, and a discussion of the critical parameters that ensure reliable and reproducible results.
The Chemistry of Rhenium Chelation with 2-Furildioxime
The selectivity of 2-furildioxime for rhenium is rooted in the specific coordination chemistry between the perrhenate ion (ReO₄⁻), the most common form of rhenium in aqueous solutions, and the dioxime functional groups of the chelating agent.
The Chelating Agent: 2-Furildioxime
2-Furildioxime, also known as (2,2')-Furildioxime or Bis(2-furyl)glyoxime, is an organic molecule characterized by two furan rings and two oxime (-NOH) groups.[9] The presence of these functional groups, particularly the nitrogen and oxygen atoms, allows for the formation of stable coordination complexes with metal ions.
Table 1: Properties of 2-Furildioxime
Property
Value
Chemical Formula
C₁₀H₈N₂O₄
Molar Mass
220.18 g/mol
Appearance
Crystalline solid
CAS Number
522-27-0
The Chelation Mechanism
The reaction between rhenium(VII) in the form of perrhenate and 2-furildioxime in the presence of a reducing agent, typically tin(II) chloride, results in the formation of a colored rhenium-dioxime complex. The exact structure of the complex can vary depending on the reaction conditions, but it is generally understood that the reduced rhenium ion coordinates with the nitrogen atoms of the two oxime groups of the 2-furildioxime molecule. This coordination results in the formation of a stable five- or six-membered chelate ring.
A study on a similar α-furyldioxime complex with rhenium indicated that the coordinated dioxime is capable of acid dissociation through the elimination of a proton from the oxime group.[10] This property can be exploited to optimize the extraction and spectrophotometric determination of the complex.
Caption: Chelation of Rhenium with 2-Furildioxime.
Experimental Protocols
The following protocols provide a detailed methodology for the selective chelation and subsequent spectrophotometric determination of rhenium using 2-furildioxime.
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
Handle all chemicals in a well-ventilated fume hood.
Consult the Safety Data Sheets (SDS) for all reagents before use.[9][11][12] 2-Furoyl chloride, a potential precursor in some syntheses, is corrosive and requires careful handling.[13]
Reagent and Solution Preparation
Table 2: Required Reagents and Solutions
Reagent/Solution
Preparation
Standard Rhenium Solution (1000 µg/mL)
Dissolve 0.1554 g of potassium perrhenate (KReO₄) in 100 mL of deionized water.
Working Rhenium Standards
Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-20 µg/mL).
2-Furildioxime Solution (0.5% w/v)
Dissolve 0.5 g of 2-furildioxime in 100 mL of absolute ethanol.
Tin(II) Chloride Solution (10% w/v)
Dissolve 10 g of SnCl₂·2H₂O in 100 mL of concentrated hydrochloric acid. Prepare fresh daily.
Hydrochloric Acid (HCl)
Concentrated and various dilutions as required.
Solvent for Extraction
Chloroform or a suitable non-polar solvent.
Protocol for Spectrophotometric Determination of Rhenium
This protocol is adapted from established methods for the spectrophotometric determination of rhenium.[5][7][14]
Workflow for Rhenium Determination
Caption: Workflow for the spectrophotometric determination of rhenium.
Step-by-Step Procedure:
Sample Preparation: Pipette an aliquot of the sample solution containing 10-100 µg of rhenium into a 50 mL separatory funnel.
Acidification: Add 5 mL of concentrated hydrochloric acid.
Reduction: Add 1 mL of the 10% tin(II) chloride solution and mix well. Allow the solution to stand for 5 minutes to ensure complete reduction of rhenium.
Chelation: Add 2 mL of the 0.5% 2-furildioxime solution and shake vigorously for 1 minute.
Color Development: Allow the mixture to stand for 30 minutes for the full development of the colored complex.
Extraction: Add 10 mL of chloroform to the separatory funnel and shake for 2 minutes to extract the rhenium-2-furildioxime complex into the organic phase.
Phase Separation: Allow the layers to separate completely. Drain the organic (lower) layer into a 10 mL volumetric flask.
Spectrophotometric Measurement: Measure the absorbance of the chloroform extract at the wavelength of maximum absorption (typically around 532 nm) against a reagent blank prepared in the same manner.
Quantification: Determine the concentration of rhenium in the sample by comparing the absorbance to a calibration curve prepared using the working rhenium standards.
Management of Interferences
A key advantage of using 2-furildioxime is its high selectivity for rhenium, particularly in the presence of molybdenum. However, other ions can potentially interfere.
Table 3: Management of Potential Interferences
Interfering Ion
Management Strategy
Molybdenum (Mo)
The described method generally provides good separation from molybdenum. For very high concentrations of Mo, a preliminary separation step may be necessary.[14]
Tungsten (W)
Tungsten interference is generally minimal under the specified acidic conditions.
Copper (Cu)
Copper can form a colored complex with 2-furildioxime. The addition of a masking agent, such as thiourea, can prevent this interference.
Nitrate (NO₃⁻)
High concentrations of nitrate can interfere with the reduction of rhenium. If present, nitrates should be removed, for example, by fuming with sulfuric acid. The rhenium and α-furildioxime system has also been used for the determination of nitrate ions.[15]
Applications in Research and Drug Development
The selective chelation of rhenium with 2-furildioxime has several important applications:
Quantification of Rhenium in Geological and Industrial Samples: This method can be used for the accurate determination of rhenium content in ores, alloys, and industrial process solutions.[3][14]
Quality Control of Rhenium-Based Radiopharmaceuticals: In the development of therapeutic agents containing ¹⁸⁶Re or ¹⁸⁸Re, it is crucial to accurately determine the concentration of the radionuclide. Bifunctional chelators are often used to attach rhenium to targeting molecules.[1][2] While 2-furildioxime is primarily an analytical reagent, the principles of selective chelation are fundamental to the design of these therapeutic chelators.
Environmental Monitoring: The method can be adapted for the determination of trace amounts of rhenium in environmental samples.
Conclusion
2-Furildioxime is a robust and selective chelating agent for the determination of rhenium. The formation of a stable, colored complex allows for straightforward spectrophotometric quantification. The protocols outlined in these application notes provide a reliable framework for the accurate analysis of rhenium in various matrices. By understanding the underlying chemistry and carefully controlling the experimental parameters, researchers can effectively utilize this method to achieve high-quality, reproducible results.
References
Liberty University. Synthesis and Characterization of Rhenium Complexes. [Link]
Borisova, L. V., et al. (1974). Acid-Base Properties of a Rhenium Complex with α-Furyldioxime. Zhurnal Neorganicheskoi Khimii, 19(4), 998-1001. [Link]
Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. [Link]
Loba Chemie. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. [Link]
Two rhenium compounds with benzimidazole ligands: synthesis and DNA interactions. [Link]
Bifunctional chelators for radiorhenium: past, present and future outlook. [Link]
Evdokimova, O. V., et al. (2012). Up-to-date methods for the determination of rhenium. Journal of Analytical Chemistry, 67(9), 741-753. [Link]
Meloche, V. W., Martin, R. L., & Webb, W. H. (1957). Spectrophotometric Determination of Rhenium with Alpha-Furildioxime. Analytical Chemistry, 29(4), 527-529. [Link]
Bloom, P. R., & Lambert, J. L. (1970). Spectrophotometric Determination of Nitrate Ion Using Rhenium and α-Furildioxime. Analytical Chemistry, 42(11), 1277-1279. [Link]
Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. [Link]
Ruthenium(II) Arene Complexes Bearing Simple Dioxime Ligands: Effective Catalysts for the One-Pot Transfer Hydrogenation/N. [Link]
Churchward, P. E., & Rosenbaum, J. B. (1963). Sources and recovery methods for rhenium. U.S. Dept. of the Interior, Bureau of Mines. [Link]
U.S. Atomic Energy Commission. (1960). The Radiochemistry of Rhenium. [Link]
Mahaffey, E. J. (1974). A spectrophotometric method for the determination of rhenium in geologic materials. Journal of Geochemical Exploration, 3(1), 53-59. [Link]
Extractive Metallurgy of Rhenium: A Review. [Link]
Electrodeposition of rhenium species onto a gold surface in sulfuric acid media. [Link]
Extraction of Rhenium with Trialkylbenzylammonium Chloride. [Link]
Rhenium and iridium complexes and their interaction with DNA. [Link]
Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. [Link]
Rhenium-Selenido Corroles: Reflections on 5d Metalloporphyrins and Metallocorroles as Triplet Emitters and Photosensitizers. [Link]
Investigation on selective rhenium leaching from molybdenite roasting flue dusts. [Link]
Rhenium-Selenido Corroles: Reflections on 5d Metalloporphyrins and Metallocorroles as Triplet Emitters and Photosensitizers. [Link]
The spectrophotometric determination of rhenium. [Link]
Fluoroelastomers: synthesis, properties and applications. [Link]
Controlling of Photophysical Behavior of Rhenium(I) Complexes with 2,6-Di(thiazol-2-yl)pyridine-Based Ligands by Pendant π-Conjugated Aryl Groups. [Link]
Bifunctional chelators for radiorhenium: past, present and future outlook. [Link]
Evaluation of a Rhenium(I) Complex and Its Pyridostatin-Containing Chelator as Radiosensitizers for Chemoradiotherapy. [Link]
Rhenium-Selenido Corroles: Reflections on 5d Metalloporphyrins and Metallocorroles as Triplet Emitters and Photosensitizers. [Link]
DIRECT, DERIVATIVE SPECTROPHOTOMETRIC DETERMINATION OF MICRO AMOUNTS OF THORIUM (IV) BY 2-AMINOACETYL-3-HYDROXY-2-NAPHTHOIC HYDR. [Link]
Analytical Methods for the Determination of Ruthenium: The State of the Art. [Link]
Fundamentals of Rhenium-188 Radiopharmaceutical Chemistry. [Link]
Synthesis and Properties of Hyperbranched Polyamides Containing Fluoroalkyl Groups at the Branch Ends. [Link]
Implementation of metallic film electrodes for catalytic adsorptive stripping voltammetric determination of germanium(IV). [Link]
Application Note: Preparation and Standardization of 2-Furildioxime Reagent for Colorimetric Analysis
Executive Summary This technical guide details the preparation, validation, and application of 2-furildioxime (also known as -furildioxime) as a chromogenic reagent. While dimethylglyoxime is the ubiquitous standard for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the preparation, validation, and application of 2-furildioxime (also known as
-furildioxime) as a chromogenic reagent. While dimethylglyoxime is the ubiquitous standard for nickel, 2-furildioxime offers superior sensitivity and selectivity, particularly for the determination of Rhenium (Re) and Palladium (Pd) in trace quantities.
The protocols herein are designed to overcome common instability issues associated with dioxime reagents. By controlling solvent polarity and acidity, we ensure a stable reagent solution that yields reproducible colorimetric data at 532 nm (Re) and 380 nm (Pd) .
Reagent Properties & Mechanism
2-Furildioxime (
) functions as a bidentate ligand. In the presence of a reducing agent (typically Stannous Chloride, ), it coordinates with transition metals to form stable, colored chelate complexes.
Mechanistic Pathway (Rhenium Example)
Reduction: Perrhenate (
) is reduced from Re(VII) to a lower oxidation state (likely Re(IV) or Re(V)) by in an acidic medium.
Chelation: The furildioxime ligand displaces chloride/water ligands, forming a neutral, hydrophobic complex.
Chromophore: The resulting complex exhibits a distinct absorption maximum (
) at 532 nm , obeying Beer’s Law over a linear dynamic range of 0.05 – 3.0 ppm.
Solvent: Ethanol (95% or Absolute) OR Acetone (HPLC Grade).
Note: Ethanol is preferred for general stock stability. Acetone is preferred if the final assay requires high organic content to prevent precipitation.
This concentration provides sufficient molar excess for most trace metal analyses without inducing rapid precipitation.
Step
Action
Critical Technical Note
1
Weigh 0.500 g ( 0.005 g) of 2-furildioxime powder.
The powder is light and fluffy; use an anti-static weighing boat.
2
Transfer to a 100 mL Class A amber volumetric flask.
Amber glass prevents UV-induced degradation of the oxime group.
3
Add approx. 80 mL of 95% Ethanol (or Acetone).
Do not use water; the reagent is hydrophobic.
4
Sonicate for 5–10 minutes or stir gently until fully dissolved.
Ensure no crystals remain at the meniscus.
5
Dilute to volume with the same solvent.
Cap tightly to prevent evaporation.
6
Label with date and expiry (Shelf life: 4 weeks at 4°C).
Store in a refrigerator. Discard if solution turns yellow/brown.
Auxiliary Reagent: Stannous Chloride Reductant (For Re Analysis)
Preparation: Dissolve 10 g of
in 10 mL of concentrated HCl (12 M). Dilute to 100 mL with distilled water.
Stability:[1] Prepare fresh weekly. Oxidation of Sn(II) to Sn(IV) renders it ineffective.
Experimental Workflow: Determination of Rhenium
The following workflow illustrates the critical path for Rhenium determination, the most demanding application of this reagent.
Figure 1: Reaction pathway for the colorimetric determination of Rhenium. Note the critical sequence of reduction followed immediately by ligand addition to prevent side reactions.
Method Validation & Quality Control
To ensure data integrity (Trustworthiness), every batch of reagent must be validated.
The "Blank" Test
Run a solvent blank containing HCl,
, and the Furildioxime reagent without the metal analyte.
Acceptance Criteria: Absorbance at 532 nm must be
AU.
Failure Mode: High background indicates oxidized
or contaminated glassware.
Linearity Check
Prepare a standard curve using Potassium Perrhenate (
) standards:
Range: 0.0, 0.5, 1.0, 2.0, 3.0
g/mL (ppm).
Procedure:
Aliquot standard into vial.
Add 1.0 mL conc. HCl.
Add 1.0 mL 10%
.
Add 2.0 mL 0.5% Furildioxime Reagent .
Dilute to 10 mL with water/acetone mix (1:1).
Measure Absorbance (
).
Validation:
value should be .
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Precipitation
Water content too high in final mix.
Increase Acetone/Ethanol ratio in the final dilution step.
Fading Color
Oxidation of the complex.
Ensure is in excess. Measure immediately (within 1 hour).
Low Sensitivity
Old Reagent.
Re-prepare Furildioxime stock if >4 weeks old.
High Background
Contaminated Acid/Solvent.
Use Trace Metal Grade HCl and HPLC grade solvents.
References
Meloche, V. W., Martin, R. L., & Webb, W. H. (1957).[2] Spectrophotometric Determination of Rhenium with Alpha-Furildioxime. Analytical Chemistry, 29(4), 527–529.[2] Link
Menis, O., & Rains, T. C. (1955). Colorimetric Determination of Palladium with Alpha-Furildioxime. Analytical Chemistry, 27(12), 1932–1934. Link
Application Note: Gravimetric Determination of Nickel (II) Using 2-Furildioxime Monohydrate
Introduction and Principle Gravimetric analysis remains a cornerstone of analytical chemistry, offering high precision and accuracy for the quantification of analytes. This application note provides a detailed protocol f...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Principle
Gravimetric analysis remains a cornerstone of analytical chemistry, offering high precision and accuracy for the quantification of analytes. This application note provides a detailed protocol for the determination of Nickel (II) ions by precipitation using 2-furildioxime monohydrate. This method is a highly selective and reliable alternative to the more commonly used dimethylglyoxime (DMG), yielding a stable and easily handled precipitate.
The underlying principle involves the reaction of Nickel (II) ions with two molecules of 2-furildioxime in a weakly acidic to alkaline solution.[1] 2-furildioxime acts as a bidentate ligand, coordinating with the nickel ion through its two nitrogen atoms. The loss of a proton from one of the oxime groups on each ligand molecule results in the formation of a stable, neutral chelate complex, Ni(C₁₀H₇N₂O₄)₂.[2]
This vibrant, colored complex is sparingly soluble in the reaction medium, allowing for its quantitative separation by filtration. The reaction is performed in a buffered solution to maintain a pH between 7 and 9, ensuring complete precipitation.[3][4] If the pH is too low (acidic), the equilibrium shifts, favoring the dissolution of the complex back into the solution.[5] The subsequent steps of washing, drying, and weighing the precipitate allow for the calculation of the original nickel concentration with a high degree of accuracy.
Nickel (II) Sample: A known or unknown sample containing nickel ions, accurately weighed.
Hydrochloric Acid (HCl): 6 M solution.
2-Furildioxime Solution (1% w/v): Dissolve 1.0 g of 2-furildioxime monohydrate (C₁₀H₈N₂O₄·H₂O) in 100 mL of 95% ethanol. A 2% solution in 30% ethanol has also been reported as effective.[6]
Ammonium Hydroxide (NH₄OH): 6 M solution, for pH adjustment.
Tartaric Acid or Citric Acid (optional, as a masking agent): 10% w/v solution. Required if interfering ions like Fe³⁺ or Cr³⁺ are present.[1]
Deionized Water
Ethanol (95%)
Safety Precautions
2-Furildioxime: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.[7] Handle with care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Work in a well-ventilated area or a fume hood.
Hydrochloric Acid and Ammonium Hydroxide: These reagents are corrosive and have noxious fumes. Handle exclusively in a fume hood and wear appropriate PPE.
Ethanol: Flammable liquid. Keep away from open flames and heat sources.
Always consult the latest Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[9]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the described steps, particularly regarding pH control, digestion, and drying to a constant weight, is critical for achieving accurate and reproducible results.
Sample Preparation and Dissolution
Weighing: Accurately weigh approximately 0.3-0.4 g of the nickel sample into a clean 400 mL beaker. Record the mass to the nearest 0.1 mg.
Dissolution: Add 50 mL of deionized water and 10 mL of 6 M HCl to the beaker. Cover with a watch glass and heat gently on a hot plate in a fume hood until the sample is completely dissolved. If the sample requires stronger oxidizing conditions, a mixture of nitric and hydrochloric acid can be used, followed by evaporation to near dryness and redissolving in HCl to remove nitrates.[6]
Dilution: After dissolution, dilute the solution to approximately 200 mL with deionized water.
Precipitation
Acidification and Heating: Ensure the solution is slightly acidic. Heat the solution to approximately 70-80°C. Do not boil.
Addition of Masking Agent (if necessary): If interfering ions like iron or chromium are suspected to be present, add 20 mL of a 10% tartaric acid or citric acid solution at this stage. These agents form stable, soluble complexes with the interfering ions, preventing their precipitation as hydroxides when the pH is raised.[1]
Addition of Precipitating Reagent: Add 20-30 mL of the 1% ethanolic 2-furildioxime solution directly to the hot sample solution. Stir continuously during the addition. A slight excess of the reagent is necessary to ensure complete precipitation, but a large excess should be avoided as the reagent itself can precipitate from the solution upon cooling.[5]
pH Adjustment: While stirring vigorously, slowly add 6 M ammonium hydroxide dropwise until the solution is distinctly alkaline (a faint odor of ammonia should be detectable above the solution).[5] The formation of the characteristic colored precipitate of nickel (II) furildioxime will occur. Check the pH with indicator paper to confirm it is in the range of 7.5-9.0.
Digestion of the Precipitate: Cover the beaker with a watch glass, leaving the stirring rod in the beaker. Place the beaker on a steam bath or a hot plate at a low setting and digest the precipitate at 60-70°C for at least one hour.[6]
Causality: Digestion is a critical step that promotes the growth of larger, more perfect crystals. This process, known as Ostwald ripening, reduces the surface area-to-volume ratio, minimizing surface adsorption of impurities and making the precipitate denser and easier to filter.
Filtration and Washing
Crucible Preparation: While the precipitate is digesting, clean a sintered glass crucible, dry it in an oven at 120-130°C for one hour, cool it in a desiccator, and weigh it accurately. Repeat the heating, cooling, and weighing cycle until a constant weight (±0.3 mg) is achieved.
Cooling: Remove the beaker from the heat source and allow it to cool to room temperature.
Filtration: Decant the clear supernatant liquid through the pre-weighed sintered glass crucible under gentle suction. Transfer the bulk of the precipitate into the crucible using a stream of cold deionized water from a wash bottle. Use a rubber policeman to ensure all precipitate is transferred from the beaker.
Washing: Wash the precipitate in the crucible with several small portions of cold deionized water until the filtrate is free of chloride ions. To test for chlorides, collect a small amount of the filtrate in a test tube, acidify with a few drops of dilute nitric acid, and add a drop of silver nitrate solution. The absence of turbidity indicates that washing is complete.
Drying and Weighing
Drying: Place the crucible containing the precipitate in a drying oven set to 120-130°C for at least two hours.[6] The nickel-furildioxime complex is thermally stable at this temperature. Higher temperatures can lead to decomposition.[10][11]
Cooling and Weighing: Transfer the crucible to a desiccator and allow it to cool completely to room temperature (approximately 30-40 minutes). Weigh the crucible accurately on an analytical balance.
Constant Weight: Repeat the drying (for 1-hour intervals), cooling, and weighing process until a constant weight is obtained. This ensures all moisture has been removed and the precipitate is completely dry.
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of Nickel (II).
Results and Calculations
The percentage of nickel in the original sample is calculated using the following formula:
% Ni = ( (Weight of Precipitate (g) × Gravimetric Factor) / Weight of Sample (g) ) × 100
The Gravimetric Factor (GF) is the ratio of the molar mass of the analyte (Ni) to the molar mass of the substance being weighed (the precipitate, Ni(C₁₀H₇N₂O₄)₂).
Molar Mass of Ni = 58.6934 g/mol
Molar Mass of 2-furildioxime (C₁₀H₈N₂O₄) = 220.18 g/mol
Molar Mass of Ni(C₁₀H₇N₂O₄)₂ = 58.6934 + 2 × (220.18 - 1.008) = 497.14 g/mol
Interferences: The primary advantage of dioxime-based reagents is their high selectivity for Nickel (II). However, Palladium (II) can also precipitate and must be absent. Ferric iron, chromium, and aluminum can precipitate as hydroxides in the alkaline conditions used for nickel precipitation. This interference is effectively eliminated by the addition of a masking agent like tartrate or citrate, which sequesters these ions in soluble complexes.[1]
Co-precipitation of Reagent: The precipitating agent, 2-furildioxime, is only sparingly soluble in water. Adding a large excess or allowing the solution to cool significantly before filtration can cause the reagent to crystallize, leading to a positive systematic error. Adhering to the recommended reagent volume minimizes this risk.[5]
Incomplete Precipitation: This can occur if the pH is not sufficiently alkaline (below 7) or if an insufficient amount of the precipitating reagent is added. Always confirm the final pH and add a few drops of the reagent to the clear filtrate to ensure no further precipitation occurs.
Colloidal Precipitate: Insufficient digestion can result in very fine particles that may pass through the filter crucible, leading to a negative systematic error. Proper digestion is essential for producing a crystalline, easily filterable precipitate.
References
Amrita Vishwa Vidyapeetham. (n.d.). Gravimetric Estimation of Nickel (Theory): Inorganic Chemistry Virtual Lab. Retrieved from [Link]
Amrita Vishwa Vidyapeetham. (n.d.). The Gravimetric Estimation of Nickel. Retrieved from [Link]
Mikac-Devic, D., Sunderman, F. W., & Nomoto, S. (1977). Furildioxime method for nickel analysis in serum and urine by electrothermal atomic absorption spectrometry. Clinical Chemistry, 23(6), 948-956. Retrieved from [Link]
Wang, S., et al. (2020). Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique. Molecules, 25(21), 5194. Retrieved from [Link]
Liptay, G., et al. (1982). Thermal decomposition of nickel(II) complexes under quasi-equilibrium conditions. Journal of Thermal Analysis, 25(1), 81-86. Retrieved from [Link]
Gdansk University of Technology. (n.d.). The gravimetric determination of nickel. Retrieved from [Link]
Soylak, M., & Saracoglu, S. (2012). Single-Channel Flow Injection Spectrophotometric Determination of Nickel Using Furildioxime in Micellar Solution. Journal of Automated Methods and Management in Chemistry, 2012, 825960. Retrieved from [Link]
Yildiz, M., et al. (2013). Thermal Degradation Behaviour of Ni(II) Complex of 3,4-Methylenedioxaphenylaminoglyoxime. Journal of Chemistry, 2013, 468140. Retrieved from [Link]
Truman State University. (2014). The Gravimetric Determination of Nickel. Retrieved from [Link]
Reed, S. A., & Banks, C. V. (1948). The Determination of Palladium and Nickel With Alpha-Furildioxime. Proceedings of the Iowa Academy of Science, 55(1), 267-275. Retrieved from [Link]
McCartney, M. (2018). Exp 5 Gravimetric Determination of nickel using dimethylglyoxime. YouTube. Retrieved from [Link]
Mikac-Devic, D., Sunderman, F. W., & Nomoto, S. (1976). Furildioxime method for nickel analysis in serum and urine by electrothermal atomic absorption spectrometry. OSTI.GOV. Retrieved from [Link]
IOSR Journal of Applied Chemistry. (n.d.). Thermal Decomposition Kinetic Studies of Nickel Complexes. Retrieved from [Link]
ResearchGate. (n.d.). Structure of the nickel(II) complexes. Retrieved from [Link]
LibreTexts Chemistry. (2024). Separation and confirmation if individual ions in group III precipitates. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - Furil dioxime. Retrieved from [Link]
colorimetric assay procedure for trace nickel detection
Application Note: High-Sensitivity Colorimetric Determination of Trace Nickel in Pharmaceutical Matrices via Oxidative Dimethylglyoxime Complexation Executive Summary This guide details a robust, high-sensitivity protoco...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity Colorimetric Determination of Trace Nickel in Pharmaceutical Matrices via Oxidative Dimethylglyoxime Complexation
Executive Summary
This guide details a robust, high-sensitivity protocol for the colorimetric quantification of trace Nickel (Ni) in pharmaceutical and biological samples. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for elemental impurity analysis under ICH Q3D guidelines, many laboratories require a cost-effective, rapid screening alternative.
This protocol utilizes the Oxidative Dimethylglyoxime (DMG) method. Unlike the standard gravimetric method which precipitates Ni, this procedure employs an oxidizing agent (Bromine or Iodine) to generate a soluble, intensely colored Wine-Red Nickel(IV)-DMG complex . This shift allows for spectrophotometric detection with significantly lower Limits of Detection (LOD) suitable for verifying compliance with Class 2A elemental impurity limits.
Regulatory & Scientific Context
Regulatory Limits (ICH Q3D & USP <232>)
Nickel is classified as a Class 2A impurity (high likelihood of occurrence, moderate toxicity). It is a common contaminant from stainless steel manufacturing equipment and hydrogenation catalysts.
Route of Administration
Permitted Daily Exposure (PDE)
Concentration Limit (Option 1)*
Oral
200 µ g/day
20 µg/g (ppm)
Parenteral
20 µ g/day
2 µg/g (ppm)
Inhalation
6 µ g/day
0.5 µg/g (ppm)
*Based on a maximum daily dose of 10 g. Adjust limits based on actual dosing.
Principles of the Assay
The classical Ni-DMG reaction produces a red precipitate (
). However, for trace analysis, precipitation causes light scattering and nonlinearity.
In this Oxidative Protocol :
Oxidation: Ni(II) is oxidized to Ni(IV) (or Ni(III)) using Bromine water in an alkaline medium.
Complexation: The oxidized nickel reacts with DMG to form a soluble, negatively charged complex, likely
.
Detection: This complex exhibits a stable, intense absorbance maximum at 445 nm .
Reagents & Materials
Critical Quality Attribute: All water used must be Type I Deionized (DI) Water (18.2 MΩ·cm) to prevent background metal contamination.
Reagent
Grade
Preparation / Notes
Nickel Standard Stock
NIST Traceable
1000 ppm (1 mg/mL) in 2% HNO₃.
Dimethylglyoxime (DMG)
ACS Reagent
1% w/v in Ethanol: Dissolve 1.0 g DMG in 100 mL 95% Ethanol.
Bromine Water
Saturated
Caution: Toxic/Volatile. Prepare in fume hood. Shake water with excess liquid bromine.
Ammonium Hydroxide
Trace Metal Grade
Concentrated (28-30% NH₃) and 1:1 Dilution.
Citric Acid / Na-Citrate
ACS Reagent
10% w/v Solution: Used as a masking agent for Iron (Fe).
Hydrochloric Acid
Trace Metal Grade
1:1 Dilution for pH adjustment.
Experimental Protocol
Workflow Visualization
Figure 1: Step-by-step workflow for the oxidative Ni-DMG colorimetric assay.
Step-by-Step Procedure
Step 1: Sample Digestion (If required)
For solid pharmaceuticals: Weigh 1.0 g of sample. Digest with 10 mL HNO₃ and 2 mL H₂O₂ on a hot plate until clear. Evaporate to near dryness and reconstitute in 20 mL DI water.
Note: Ensure all nitric acid fumes are removed as strong acid can interfere with pH buffering.
Step 2: Interference Masking
Transfer 10 mL of sample solution (or standard) into a 50 mL volumetric flask.
Add 5 mL of 10% Citric Acid solution .
Mechanism:[1][2][3] Citrate chelates Iron (Fe) and other transition metals, preventing them from precipitating as hydroxides when ammonia is added.
Step 3: Oxidation
Add 1-2 mL of Saturated Bromine Water to the flask.
Swirl gently. The solution should turn a yellow/orange hue.
Allow to stand for 1 minute .
Critical: This step oxidizes Ni(II) to the higher valence state required for the soluble complex.
Step 4: Alkalinization
Dropwise, add Ammonium Hydroxide (1:1) until the bromine color (orange/brown) disappears (decolorization indicates neutralization of excess bromine).
Add an excess of 2 mL of Ammonium Hydroxide.
Target pH: 9.0 – 10.0.
Step 5: Color Development
Add 2 mL of 1% DMG (Ethanolic) solution .
Dilute to the 50 mL mark with DI water.
Mix thoroughly.
Wait Time: Allow the reaction to proceed for 10 minutes . The color is stable for approximately 30-40 minutes.
Step 6: Measurement
Set the spectrophotometer wavelength to 445 nm .
Zero the instrument using a Reagent Blank (DI water + all reagents excluding Nickel).
Prepare a working standard series from the 1000 ppm stock.
Working Stock: Dilute 1000 ppm -> 10 ppm (10 µg/mL).
Standards: 0.5, 1.0, 2.0, 4.0, 5.0 ppm (mg/L).
Standard Concentration (ppm)
Expected Absorbance (AU) @ 445 nm
0.0 (Blank)
0.000
0.5
0.120 - 0.150
1.0
0.250 - 0.280
2.0
0.500 - 0.550
5.0
1.200 - 1.300
Note: Absorbance values are indicative and depend on path length (1 cm cuvette) and instrument sensitivity.
Calculation
Validation Criteria (Self-Validating System)
Linearity:
.
Precision: Relative Standard Deviation (RSD) < 5% for triplicates.
Accuracy: Spike recovery between 85% - 115%.
Troubleshooting & Interferences
Mechanistic Troubleshooting Logic
Figure 2: Decision tree for troubleshooting common assay anomalies.
Common Interferences
Iron (Fe): Causes red/brown precipitation. Solution: Ensure sufficient Citrate or Tartrate is added before making the solution alkaline.
Copper (Cu): Can form a blue complex. Solution: If Cu > 10 ppm, extract Ni-DMG with chloroform first, then back-extract into acid, or use Sodium Thiosulfate as a specific mask (though Thiosulfate can interfere with oxidation, so extraction is preferred for high Cu).
International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[7] (2022).[7][8] Available at: [Link][7]
United States Pharmacopeia (USP).General Chapter <233> Elemental Impurities—Procedures.
Mitchell, A. M., & Mellon, M. G. Colorimetric Determination of Nickel with Dimethylglyoxime.[9] Industrial & Engineering Chemistry Analytical Edition, 17(6), 380-382.
ResearchGate. Spectrophotometric Determination of Nickel Using Dimethylglyoxime. Available at: [Link]
Application Notes and Protocols for the Complexation of 2-Furildioxime with Copper and Cobalt
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatility of 2-Furildioxime as a Chelating Agent 2-Furildioxime, also known as α-furil dioxi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of 2-Furildioxime as a Chelating Agent
2-Furildioxime, also known as α-furil dioxime, is a vic-dioxime that serves as a highly effective chelating agent for various transition metal ions.[1][2] Its molecular structure, featuring two oxime groups in close proximity, allows for the formation of stable five-membered chelate rings with metal cations. This characteristic makes 2-furildioxime a valuable ligand in coordination chemistry and a versatile reagent in analytical applications, such as spectrophotometric analysis and solvent extraction of metals like copper and cobalt.[1][3] The furan rings in its structure also influence its solubility and the electronic properties of the resulting metal complexes. This document provides a detailed exploration of the complexation mechanism of 2-furildioxime with copper(II) and cobalt(II) ions, including protocols for synthesis, characterization, and analysis.
Part 1: The Complexation Mechanism: A Tale of Coordination and Stability
The reaction between 2-furildioxime (represented as H₂L) and divalent metal ions like copper(II) and cobalt(II) is a classic example of a ligand substitution reaction in aqueous solution, where the water molecules coordinated to the metal ion are replaced by the dioxime ligand. The formation of these complexes is a stepwise process, with the stability of the final complex being a key determinant of the reaction's favorability.
The Chelate Effect: A Driving Force for Complexation
The high stability of the 2-furildioxime complexes with copper and cobalt is largely attributed to the chelate effect . This thermodynamic principle states that complexes formed by polydentate ligands (ligands that bind to the metal ion at more than one point) are significantly more stable than those formed by a corresponding number of monodentate ligands.[4] The formation of a chelate ring leads to a favorable increase in the entropy of the system, making the overall Gibbs free energy of formation more negative.
Stepwise Formation of Metal-Dioxime Complexes
The complexation of a metal ion (M²⁺) with two molecules of deprotonated 2-furildioxime (L²⁻) typically occurs in two main steps:
M²⁺ + L²⁻ ⇌ [ML] with a stepwise stability constant, K₁
[ML] + L²⁻ ⇌ [ML₂]²⁻ with a stepwise stability constant, K₂
The overall stability constant (β₂) is the product of the stepwise constants (β₂ = K₁ * K₂).[5] A high value for the overall stability constant signifies a strong metal-ligand interaction and a stable complex.
dot
Caption: Stepwise formation of metal-2-furildioxime complexes.
Influence of pH on Complex Formation
The pH of the solution plays a critical role in the complexation process. The oxime groups of 2-furildioxime are weakly acidic and must be deprotonated to act as effective coordinating agents. Therefore, the formation of the metal complexes is favored in neutral to slightly alkaline conditions. At low pH, the ligand is protonated, and the equilibrium shifts away from complex formation.
Part 2: Copper(II) Complexation with 2-Furildioxime
Coordination Geometry and Structure
dot
Caption: Inferred coordination of Copper(II) with 2-Furildioxime.
Protocol 1: Synthesis of Copper(II)-2-Furildioxime Complex
This protocol describes a general method for the synthesis of the copper(II)-2-furildioxime complex.
Materials:
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)
2-Furildioxime (α-Furildioxime)
Ethanol (95%)
Ammonia solution (dilute) or Sodium hydroxide solution (0.1 M)
Deionized water
Filter paper
Beakers, magnetic stirrer, and heating plate
Procedure:
Prepare the Ligand Solution: Dissolve a stoichiometric amount of 2-furildioxime in warm ethanol. For a 1:2 metal-to-ligand ratio, you will need two moles of 2-furildioxime for every mole of copper salt.
Prepare the Metal Salt Solution: In a separate beaker, dissolve the copper(II) salt in a minimal amount of deionized water.
Complexation Reaction: While stirring the copper(II) solution, slowly add the ethanolic solution of 2-furildioxime. A colored precipitate should begin to form.
pH Adjustment: Slowly add dilute ammonia solution or 0.1 M NaOH dropwise to the mixture until the pH is in the range of 5-7. This facilitates the deprotonation of the oxime groups and promotes complex formation. The color of the precipitate should intensify.
Digestion of the Precipitate: Gently heat the mixture with continuous stirring for 30-60 minutes. This process, known as digestion, encourages the growth of larger, more easily filterable crystals.
Isolation and Purification: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration and wash it several times with small portions of deionized water and then with cold ethanol to remove any unreacted starting materials.
Drying: Dry the resulting complex in a desiccator over a suitable drying agent.
Protocol 2: Spectrophotometric Determination of Copper(II) using 2-Furildioxime
This method is based on the formation of a colored complex between copper(II) and 2-furildioxime, which can be quantified using a spectrophotometer.
Materials and Instrumentation:
Stock solution of Copper(II) (e.g., 1000 ppm)
Solution of 2-furildioxime in ethanol (e.g., 0.1% w/v)
Buffer solution (e.g., acetate buffer, pH 5-6)
UV-Vis Spectrophotometer
Volumetric flasks and pipettes
Procedure:
Preparation of Standard Solutions: Prepare a series of standard copper(II) solutions of known concentrations by diluting the stock solution with deionized water.
Complex Formation: To each standard solution in a volumetric flask, add a fixed volume of the 2-furildioxime solution and the buffer solution. Dilute to the mark with deionized water and mix well.
Absorbance Measurement: Allow the color to develop for a specified time (e.g., 15 minutes). Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the spectrum of one of the complex solutions.
Calibration Curve: Plot a graph of absorbance versus the concentration of the standard copper(II) solutions. This should yield a linear relationship according to Beer's Law.
Analysis of Unknown Sample: Treat the unknown sample containing copper(II) in the same manner as the standards and measure its absorbance. Determine the concentration of copper(II) in the unknown sample from the calibration curve.
Part 3: Cobalt(II) Complexation with 2-Furildioxime
Coordination Geometry and Oxidation State
Cobalt(II) readily forms complexes with vic-dioximes. In the presence of air (oxygen), cobalt(II) in these complexes can be oxidized to cobalt(III), which forms very stable, typically octahedral complexes. With 2-furildioxime, cobalt(II) is expected to form a 1:2 complex, [Co(HL)₂], where HL is the singly deprotonated ligand. This complex is likely to have a square planar or tetragonally distorted octahedral geometry with two solvent molecules in the axial positions. The cobalt atom would be coordinated to the four nitrogen atoms of the two 2-furildioxime ligands.
dot
Caption: Inferred coordination of Cobalt(II) with 2-Furildioxime.
Protocol 3: Synthesis of Cobalt(II)-2-Furildioxime Complex
The synthesis of the cobalt(II) complex is similar to that of the copper(II) complex, with careful control of the atmosphere to prevent oxidation to cobalt(III) if the Co(II) state is desired.
Materials:
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)
2-Furildioxime (α-Furildioxime)
Ethanol (95%)
Ammonia solution (dilute) or Sodium hydroxide solution (0.1 M)
Deionized water, deoxygenated if possible
Inert gas (e.g., nitrogen or argon), optional
Standard laboratory glassware for synthesis and filtration
Procedure:
Deoxygenate Solvents (Optional): For the synthesis of the Co(II) complex, it is advisable to bubble an inert gas through the ethanol and deionized water for 15-20 minutes to remove dissolved oxygen.
Prepare Solutions: Prepare separate solutions of the cobalt(II) salt in deoxygenated water and 2-furildioxime in deoxygenated, warm ethanol, as described in Protocol 1.
Reaction under Inert Atmosphere (Optional): Conduct the reaction in a flask under a gentle stream of inert gas.
Complexation and pH Adjustment: Slowly add the ligand solution to the stirring cobalt(II) solution. Adjust the pH to the 6-8 range with dilute ammonia or NaOH solution to precipitate the complex.
Isolation and Drying: Isolate the precipitate by filtration, wash with deoxygenated water and ethanol, and dry under vacuum.
Protocol 4: Spectrophotometric Determination of Cobalt(II) using 2-Furildioxime
2-Furildioxime can be used for the colorimetric determination of cobalt.[9][10][11][12]
Materials and Instrumentation:
Stock solution of Cobalt(II) (e.g., 1000 ppm)
Solution of 2-furildioxime in ethanol (e.g., 0.1% w/v)
Buffer solution (e.g., borate buffer, pH 8-9)
UV-Vis Spectrophotometer
Volumetric flasks and pipettes
Procedure:
Standard and Sample Preparation: Prepare a series of cobalt(II) standards and the unknown sample as described for copper in Protocol 2.
Complex Formation: To each flask, add the 2-furildioxime solution and the appropriate buffer to achieve the optimal pH for color development. Dilute to volume and mix.
Absorbance Measurement: After a set time for color development, measure the absorbance at the λmax of the cobalt-2-furildioxime complex.
Quantification: Construct a calibration curve and determine the concentration of cobalt in the unknown sample.
Part 4: Characterization of the Metal Complexes
A suite of analytical techniques is essential for the comprehensive characterization of the synthesized copper and cobalt complexes of 2-furildioxime.
Technique
Information Obtained
Infrared (IR) Spectroscopy
Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and N-O bonds of the oxime groups. The presence or absence of a broad O-H stretch can indicate the deprotonation of the oxime protons.
UV-Visible (UV-Vis) Spectroscopy
Provides information about the electronic transitions within the complex, which are characteristic of the d-orbital splitting of the metal ion in its specific coordination environment. This is useful for confirming the geometry of the complex.
Elemental Analysis (CHN)
Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps to confirm the stoichiometry (metal-to-ligand ratio).
Thermogravimetric Analysis (TGA)
Can be used to determine the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.[13]
X-ray Crystallography
Provides the definitive three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[6][14][15][16]
Part 5: Applications in Drug Development and Beyond
The ability of 2-furildioxime to form stable complexes with copper and cobalt has implications beyond analytical chemistry.
Bioinorganic Chemistry: These complexes can serve as model compounds for understanding the role of copper and cobalt in biological systems.
Drug Development: Metal complexes can exhibit enhanced biological activity compared to the free ligands. The copper and cobalt complexes of 2-furildioxime and related compounds could be investigated for their potential as antimicrobial or anticancer agents.
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The 2-furildioxime complexes could be screened for catalytic activity in various reactions.
Environmental Remediation: The strong chelating properties of 2-furildioxime suggest its potential use in the removal of heavy metal ions from contaminated water.[1]
References
Synthesis, crystal structure and Hirshfeld surface analysis of bis[2-amino-5-(ethylsulfanyl)-1,3,4-thiadiazol-3-ium] bis(perchlorato-κO)bis(picolinato-κ2N,O)copper(II). (2025). Acta Crystallographica Section E: Crystallographic Communications. [Link]
Synthesis and crystal structure of bis(m-hydroxybenzoato(1-))bis(benzimidazole) copper(II) dihydrate. (2025). ResearchGate. [Link]
Synthesis, crystal structure and Hirshfeld surface analysis of di-μ2-iodido-bis[(2,2′-biquinoline-κ2 N,N′)copper(I)]. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis, crystal structure and Hirshfeld surface of bis(acetato-κ2O,O′)(2-benzyl-1H-benzimidazole-κN3)copper(II). (2026). Acta Crystallographica Section E: Crystallographic Communications. [Link]
Synthesis, thermal stability and kinetic studies of copper(II) and cobalt(II) complexes derived from 4-aminobenzohydrazide and 2-mercaptobenzothiazole. (2025). ResearchGate. [Link]
Crystal structure of bis(pivaloylhydroxamato-κO,O′)copper(II). (n.d.). ResearchGate. [Link]
The Stability Constants of Copper(II) Complexes with Some α-Amino Acids in Dioxan–Water Mixtures. (2025). ResearchGate. [Link]
Stability constants for complex formation between cobalt(II), nickel(II), copper(II) and 2,3-diaminopropionic acid, 2,4-diaminobutyric acid, ornithine, lysine, and arginine. (n.d.). Journal of the Chemical Society, Dalton Transactions. [Link]
Spectrophotometric determination of cobalt ions in water using bimetallic chemosensor based on sulfa drug azo dye. (n.d.). SpringerLink. [Link]
Solvent Extraction of Copper. (n.d.). Oresome Resources. [Link]
Structural investigations and reactivity of cobalt(II)–disulfide compounds. (2022). Inorganica Chimica Acta. [Link]
STUDIES ON FORMATION CONSTANT OF Co(II), Ni(II), Cr(III) AND Fe(III) ION COMPLEXES WITH SOME HETEROCYCLES BY pH. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. (n.d.). RSC Publishing. [Link]
Studies of Absorption Spectra. IX. The Spectra of Cobalt(II) Complexes. (n.d.). SciSpace. [Link]
Copper Extraction from Copper Rolling Mills Scraps using Solvent “aryl aldoxime, 2-hydroxy-5-nonylbenzaldoxime” (ACORGA-M5640). (2025). ResearchGate. [Link]
Complex Ion Formation Constants. (2020). Chemistry LibreTexts. [Link]
The colour isomerism and structure of some copper co-ordination compounds. Part XII. The crystal structure of NN′-(2,2′-biphenyl)bis(salicylaldiminato)copper(II). (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
Copper solvent extraction from chalcopyrite concentrate acid leach solutions by LIX 984. (n.d.). SciSpace. [Link]
NOTA Complexes with Copper(II) and Divalent Metal Ions: Kinetic and Thermodynamic Studies. (2018). PubMed. [Link]
Spectrophotometric Study for Determination of Cobalt (II) by the Reagent . (2016). Human Journals. [Link]
substitution in complex ions - stability constants. (n.d.). Chemguide. [Link]
Spectrophotometric Determination of Cobalt(II) Using a Sulphur, Nitrogen and Oxygen Donor Ligand. (n.d.). Asian Journal of Chemistry. [Link]
Synthesis, Spectroscopic, and Theoretical Study of Copper and Cobalt Complexes with Dacarbazine. (n.d.). MDPI. [Link]
Spectrophotometric study on stability constants of copper(II) complex with 1-amidino-O-methylurea. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
Section 7.1: Thermodynamic Stability of Metal Complexes. (2023). Chemistry LibreTexts. [Link]
Structural Elucidation of Cobalt (II) Complexes of 2-Imino-3-(2- hydroxyphenyl)-1-oxozolodin-4-one and. (n.d.). Hilaris Publisher. [Link]
Stability constants of complexes. (n.d.). Wikipedia. [Link]
Application of 2-Furildioxime in Environmental Water Analysis: A Comprehensive Guide
This technical guide provides a comprehensive overview of the application of 2-furildioxime for the spectrophotometric determination of heavy metal ions in environmental water samples. Designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the application of 2-furildioxime for the spectrophotometric determination of heavy metal ions in environmental water samples. Designed for researchers, scientists, and professionals in environmental monitoring and drug development, this document details the underlying chemical principles, validated protocols, and practical considerations for accurate and reliable analysis.
Introduction: The Role of 2-Furildioxime in Chelating Metal Ions
2-Furildioxime, a vic-dioxime, is a highly effective chelating agent for various divalent transition metal ions, including nickel(II), palladium(II), copper(II), and cobalt(II). Its utility in environmental water analysis stems from its ability to form stable, colored complexes with these metals, which can be quantified using spectrophotometry. The core of its chelating ability lies in the two adjacent oxime groups, which provide suitably spaced nitrogen donor atoms for coordinating with a metal ion. This coordination results in the formation of a stable five-membered chelate ring.
The reaction is highly dependent on pH, with optimal complex formation for most divalent metals occurring in neutral to slightly alkaline conditions. The resulting metal-ligand complexes exhibit distinct absorption maxima in the visible region of the electromagnetic spectrum, allowing for their selective determination. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, forming the basis of quantitative analysis via Beer-Lambert Law.
Synthesis of 2-Furildioxime: A Protocol for Laboratory Preparation
For laboratories preferring to synthesize their own reagents, 2-furildioxime can be prepared from furil and hydroxylamine hydrochloride.
Principle: The synthesis involves the reaction of the α-diketone, furil, with hydroxylamine hydrochloride. The hydroxylamine reacts with the two ketone groups of furil to form the corresponding dioxime. A base is used to neutralize the hydrochloric acid liberated during the reaction, driving the equilibrium towards the product.
Dissolution of Furil: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a known amount of furil in a suitable volume of 95% ethanol by gently warming and stirring.
Preparation of Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride in a minimal amount of warm water. Add a stoichiometric excess of hydroxylamine hydrochloride (approximately 2.2 equivalents per equivalent of furil).
Reaction: To the ethanolic solution of furil, add the hydroxylamine hydrochloride solution.
Basification: Slowly add a solution of sodium hydroxide or pyridine to the reaction mixture while stirring. The base should be added until the solution is slightly alkaline. This neutralizes the HCl formed and facilitates the oximation reaction.
Reflux: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The 2-furildioxime product will precipitate out of the solution.
Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted hydroxylamine hydrochloride and inorganic salts. The crude product can be further purified by recrystallization from ethanol to obtain a crystalline solid.
Drying: Dry the purified 2-furildioxime in a desiccator or a vacuum oven at a low temperature.
Caption: Workflow for the synthesis of 2-furildioxime.
Spectrophotometric Determination of Metal Ions: Protocols and Methodologies
The following sections provide detailed protocols for the determination of nickel(II), palladium(II), copper(II), and cobalt(II) in water samples using 2-furildioxime.
General Reagent Preparation
2-Furildioxime Solution (0.1% w/v): Dissolve 0.1 g of 2-furildioxime in 100 mL of a suitable organic solvent such as ethanol or dimethylformamide (DMF). The choice of solvent may depend on the specific metal ion being analyzed and the extraction procedure.
Standard Metal Ion Stock Solutions (1000 mg/L): Prepare stock solutions by dissolving a precise weight of the corresponding high-purity metal salt in deionized water. Acidify slightly with a few drops of an appropriate acid (e.g., HNO₃ or HCl) to prevent hydrolysis.
Buffer Solutions: Prepare buffer solutions to control the pH of the reaction mixture. Common buffer systems include:
Ammonia-Ammonium Chloride Buffer (pH 8-10): Prepare by mixing appropriate volumes of aqueous ammonia and ammonium chloride solutions.
Acetate Buffer (pH 4-6): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.[1]
Phosphate Buffer (pH 6-8): Prepare by mixing appropriate volumes of monobasic and dibasic phosphate salt solutions.
Determination of Nickel(II)
Principle: Nickel(II) ions react with 2-furildioxime in a neutral to slightly alkaline medium to form a stable, yellow-colored Ni(II)-2-furildioxime complex. The complex can be extracted into an organic solvent and its absorbance measured spectrophotometrically. For trace analysis, a preconcentration step such as dispersive liquid-liquid microextraction (DLLME) can be employed to enhance sensitivity.[2]
Protocol with Dispersive Liquid-Liquid Microextraction (DLLME):
Sample Preparation: Take a 10 mL aliquot of the water sample (or a suitable volume diluted to 10 mL) in a conical centrifuge tube. Adjust the pH to 9.0 using an ammonia-ammonium chloride buffer.
Reagent Addition: Add 1.0 mL of a 0.1% (w/v) ethanolic solution of 2-furildioxime.
Microextraction: Rapidly inject a mixture of 1.0 mL of ethanol (disperser solvent) containing 200 µL of chloroform (extraction solvent) into the sample solution. A cloudy solution will form.
Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes. The fine droplets of chloroform containing the Ni(II)-2-furildioxime complex will sediment at the bottom of the tube.
Measurement: Carefully remove the aqueous phase. Dissolve the chloroform phase in a suitable solvent (e.g., ethanol) up to a known volume (e.g., 1 mL).
Spectrophotometry: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically around 430 nm, against a reagent blank prepared in the same manner.
Calibration: Prepare a series of standard nickel solutions of known concentrations and follow the same procedure to construct a calibration curve of absorbance versus concentration.
Quantification: Determine the concentration of nickel in the sample from the calibration curve.
Caption: Workflow for Nickel(II) determination using DLLME.
Determination of Palladium(II)
Principle: Palladium(II) reacts with 2-furildioxime in an acidic medium to form a yellow-colored complex. The analysis can be performed directly in the aqueous phase or after extraction. A flow-injection analysis (FIA) system can be utilized for rapid and automated determinations.
Protocol (Flow-Injection Analysis):
Reagent Preparation:
Carrier Stream: 3 mol L⁻¹ Nitric Acid (HNO₃).
Reagent Stream: 0.1% (w/v) 2-furildioxime in ethanol, diluted with 3 mol L⁻¹ HNO₃.
FIA System Setup: Configure a two-channel FIA system with a peristaltic pump, an injection valve, a mixing coil, and a spectrophotometric detector.
Injection: Inject a known volume (e.g., 50 µL) of the standard or sample solution into the carrier stream.
Complex Formation: The sample zone merges with the reagent stream in the mixing coil, where the Pd(II)-2-furildioxime complex forms rapidly.
Detection: The colored complex passes through the detector's flow cell, and the absorbance is measured at the λmax of approximately 410 nm.
Calibration and Quantification: A calibration curve is generated by injecting a series of palladium standards. The peak height or area of the sample signal is used to determine its concentration.
Proposed Protocol for Copper(II) and Cobalt(II)
While specific literature on the use of 2-furildioxime for copper and cobalt determination is less common, the general principles of oxime-based spectrophotometry can be applied. The following are proposed starting protocols that would require optimization and validation by the user.
Copper(II):
Principle: Cu(II) is expected to form a colored complex with 2-furildioxime in a neutral to slightly acidic medium (pH 5-7).
Proposed Protocol:
Adjust the pH of the water sample to approximately 6 using an acetate buffer.
Add an excess of 0.1% ethanolic 2-furildioxime solution.
Extract the complex into a suitable organic solvent like chloroform or MIBK.
Measure the absorbance of the organic phase at its λmax (to be determined, likely in the range of 350-450 nm).
Follow standard calibration procedures for quantification.
Cobalt(II):
Principle: Co(II) is expected to form a colored complex with 2-furildioxime in a slightly alkaline medium (pH 8-10).
Proposed Protocol:
Adjust the pH of the water sample to approximately 9 using an ammonia-ammonium chloride buffer.
Add an excess of 0.1% ethanolic 2-furildioxime solution.
Extract the complex into a suitable organic solvent.
Measure the absorbance of the organic phase at its λmax (to be determined, likely in the range of 400-500 nm).
Follow standard calibration procedures for quantification.
Method Validation and Performance
The performance of these analytical methods should be validated to ensure reliable results. Key validation parameters are summarized in the table below, with representative data for nickel analysis.
Environmental water samples are complex matrices containing various ions that can potentially interfere with the determination of the target metal.
Potential Interferences:
Cations: Fe(II/III), Cu(II), Co(II), Mn(II), Zn(II), Cd(II), and Pb(II) can also form colored complexes with 2-furildioxime, leading to positive interference.
Anions: Cyanide and EDTA can act as strong complexing agents, forming stable complexes with the target metal ions and preventing their reaction with 2-furildioxime, leading to negative interference.
Strategies for Interference Mitigation:
pH Adjustment: Selective complexation can often be achieved by carefully controlling the pH of the solution. For example, the determination of palladium is carried out in a highly acidic medium, which minimizes interference from many other metal ions that form complexes at higher pH values.
Masking Agents: Interfering ions can be "masked" by adding a reagent that forms a stable, colorless complex with the interferent.
For Iron(III): Fluoride ions (from NaF or KF) or pyrophosphate can be used to mask Fe(III).[3]
For Copper(II): Thiosulfate or thiourea can be used to mask Cu(II) by reducing it to Cu(I) and forming a stable complex.
General Masking: Citrate and tartrate can also be used to mask a variety of metal ions.
Self-Validation: Each protocol should include a self-validating step. This can be achieved by analyzing a spiked sample, where a known amount of the target metal is added to a real water sample. The recovery of the spiked amount should fall within an acceptable range (typically 90-110%) to confirm the accuracy of the method in that specific matrix.
Safety and Handling of 2-Furildioxime
Hazard Identification: 2-Furildioxime may cause eye and skin irritation, and may also cause respiratory and digestive tract irritation.[3]
Handling Precautions:
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle the compound in a well-ventilated area or a fume hood.
Avoid inhalation of dust and contact with skin and eyes.
In case of contact, flush the affected area with plenty of water.[3]
Storage: Store 2-furildioxime in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
2-Furildioxime is a versatile and effective reagent for the spectrophotometric determination of several heavy metal ions in environmental water samples. The methods presented in this guide offer good sensitivity and selectivity, especially when combined with preconcentration techniques like DLLME. By understanding the underlying chemistry, carefully controlling experimental parameters, and implementing appropriate strategies to mitigate interferences, researchers can achieve accurate and reliable results for the monitoring of water quality.
References
Belcher, R., Hoyle, W., & West, T. S. (1958). The Synthesis of vic.-Dioximes from Symmetrical Ketones. Journal of the Chemical Society, 2743-2745.
Rahnama, R., Jojadeh, Z. C., & Jamali, M. R. (2012). Spectrophotometric determination of trace levels of nickel in water samples after dispersive liquid liquid microextraction using 2,2'-furildioxime as the complexing agent. Acta Chimica Slovenica, 59(3), 641-647.
Sandler, S. R., & Karo, W. (1972).
Can, N., Gümrükçüoğlu, A., & Duman, S. (2005). Synthesis and formation of a new vic-dioxime complexes.
Reddy, K. H., & Reddy, D. V. (2000). Spectrophotometric determination of copper(II) in ground water and food samples by using N'-(1-(pyridin-2-yl)ethylidene)isonicotinohydrazide. Journal of the Indian Chemical Society, 77(1), 35-37.
Gholivand, M. B., & Niasari, M. S. (2005). Spectrophotometric simultaneous determination of nickel, cobalt and copper by orthogonal signal correction–partial least squares. Analytica Chimica Acta, 537(1-2), 247-254.
Hassan, S. S. M., & El-Ragehy, N. A. (1983). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Spectroscopy Letters, 16(5), 375-384.
El-Sayed, A. Y., El-Sattar, M. A., & El-Kady, A. S. (2022). Spectrophotometric determination of cobalt ions in water using bimetallic chemosensor based on sulfa drug azo dye. Journal of the Iranian Chemical Society, 19(1), 1-12.
Singh, R. B., Garg, B. S., & Singh, R. P. (1979). Spectrophotometric Determination of Nickel(II) with Phenanthrenequinone Monosemicarbazone. Asian Journal of Chemistry, 1(1), 58-61.
Ghasemi, J., & Niazi, A. (2006). Sensitized Spectrophotometric Determination of Cu(II) Ion using α-benzoin Oxime in Surfactant Media. Asian Journal of Chemistry, 18(4), 2533.
Kaya, M., Demir, I., & Yenikaya, C. (2008). Synthesis and Characterization of Complexes of vic-Dioxime Derivatives with Transition Metal. Asian Journal of Chemistry, 20(3), 2221.
Indira Gandhi National Open University. (n.d.). EXPT. 2 SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING DIMETHYLGLYOXIME. eGyanKosh.
Manku, G. S. (1973). Rapid spectrophotometric determination of cobalt after extraction using oximidobenzotetronic acid. Journal of Inorganic and Nuclear Chemistry, 35(11), 3869-3871.
Ghasemi, J., & Niazi, A. (2006). Sensitized Spectrophotometric Determination of Cu(II) Ion using α-benzoin Oxime in Surfactant Media. Asian Journal of Chemistry, 18(4), 2533-2540.
Cole-Parmer. (n.d.). Material Safety Data Sheet - Furil dioxime. Retrieved from [Link]
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]
Technical Support Center: Eliminating Copper Interference in 2-Furildioxime Nickel Analysis
Welcome to the technical support guide for the accurate determination of nickel using 2-furildioxime. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the accurate determination of nickel using 2-furildioxime. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with interfering ions, specifically copper, during their analytical procedures. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommended solutions to ensure the integrity and accuracy of your results.
The Challenge: Copper Interference
The analysis of nickel using vic-dioxime reagents like 2-furildioxime or the more common dimethylglyoxime (DMG) is a well-established technique. These reagents form stable, colored chelate complexes with Nickel(II) ions, which can be quantified gravimetrically or spectrophotometrically.[1][2] The core of the method relies on the high specificity of the reagent for nickel in a buffered, slightly alkaline medium (pH 5-9).[2][3][4]
However, the presence of other metal ions can pose a significant challenge. Copper(II) is a particularly problematic interferent because it can also form colored complexes with dioxime reagents, leading to co-precipitation in gravimetric methods or spectral overlap in spectrophotometric assays.[5][6] This interference results in falsely elevated nickel readings, compromising the validity of the experiment. This guide provides robust methods to eliminate this interference through chemical masking.
Frequently Asked Questions (FAQs)
Q1: My nickel precipitate has a brownish/greenish tint instead of the expected bright color. What's wrong?
A: This is a classic sign of contamination. While the Nickel(II)-dioxime complex is typically a vibrant red or another distinct color, the presence of interfering ions can alter the appearance. A brownish or greenish hue in the precipitate strongly suggests the co-precipitation of copper complexes.
Q2: My final nickel concentration is consistently higher than expected. Could copper be the cause?
A: Yes, this is a very likely cause. Since Copper(II) also reacts with 2-furildioxime, any copper present in your sample will contribute to the final measured signal (either mass or absorbance), leading to an artificially high result for nickel.
Q3: What is a "masking agent" and how does it work to prevent copper interference?
A: A masking agent is a chemical reagent that selectively forms a stable, soluble complex with an interfering ion, preventing it from reacting with the primary analytical reagent.[6] In this context, sodium thiosulfate is an excellent masking agent for copper. It works by reducing Copper(II) to Copper(I).[7] The Copper(I) ion does not form a precipitate with 2-furildioxime, effectively "masking" it and leaving only the nickel to react.[7][8]
Q4: Can I simply adjust the pH to eliminate copper interference?
A: While pH control is critical for the selective precipitation of the nickel complex, it is generally insufficient to completely eliminate interference from copper, especially if copper is present in significant concentrations. The optimal pH range for nickel precipitation (pH 5-9) can still allow for the formation of copper-dioxime complexes.[2] Therefore, using a chemical masking agent is a much more robust and reliable strategy.
Q5: How similar are 2-furildioxime and dimethylglyoxime (DMG) in their reaction with nickel and interfering ions?
A: Both 2-furildioxime and dimethylglyoxime are vic-dioximes and share the same functional group that chelates with Nickel(II).[5] Their chemical principles of complexation and interference from ions like copper are analogous. Therefore, many of the established methods for mitigating interference in DMG-based analyses, such as the use of thiosulfate and tartrate/citrate, are directly applicable to 2-furildioxime methods.[3][8]
Troubleshooting Guide & Corrective Actions
This section provides a systematic approach to diagnosing and solving copper-related interference issues in your experiments.
Problem: Inaccurate Results in Nickel Analysis
The logical workflow below outlines the decision-making process when you suspect your nickel analysis is compromised by interference.
Caption: Decision workflow for troubleshooting interference in nickel analysis.
Data Summary: Masking Agents
The choice of masking agent is crucial for isolating the nickel signal. The table below summarizes the function and optimal conditions for the most effective agents used in this application.
Masking Agent
Primary Target Interferent
Mechanism of Action
Optimal pH for Masking
Sodium Thiosulfate
Copper (Cu²⁺)
Reduces Cu²⁺ to Cu⁺, which does not complex with dioximes.[7][8]
Forms stable, soluble complexes, preventing precipitation of metal hydroxides in alkaline solution.[3]
Added in acidic solution before pH adjustment
Experimental Protocols
Here we provide detailed, step-by-step methodologies for both gravimetric and spectrophotometric analyses, incorporating the necessary steps to eliminate copper interference.
Protocol 1: Gravimetric Determination of Nickel Using 2-Furildioxime with Copper Masking
This protocol ensures the selective precipitation of nickel even in samples with high copper content.
Caption: Workflow for gravimetric nickel analysis with copper masking.
Methodology:
Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in an appropriate acid (e.g., HCl). Add 1-2 g of tartaric or citric acid to complex any iron or chromium present.[3] Dilute the solution with distilled water.
Copper Masking: Gently neutralize the solution with dilute ammonia until a pH of 5.0-6.0 is reached. Add a sufficient amount of sodium thiosulfate solution to complex all the copper. The amount needed will depend on the copper concentration in your sample. A 10% w/v solution is typically used.[8]
Nickel Precipitation: Heat the solution to approximately 60-70°C. Slowly, with constant stirring, add a slight excess of an alcoholic solution of 2-furildioxime. An excess is needed to ensure complete precipitation of nickel.
Final pH Adjustment: While still warm, slowly add dilute aqueous ammonia with constant stirring until the solution is distinctly alkaline (pH > 8.5) to ensure quantitative precipitation of the nickel complex.[8]
Digestion: Allow the beaker to stand on a steam bath for at least one hour to allow the precipitate to digest. This results in a more easily filterable solid.
Filtration and Washing: Filter the warm solution through a pre-weighed sintered glass crucible. Wash the precipitate several times with cold distilled water.
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved. Calculate the mass of nickel from the mass of the precipitate using the appropriate gravimetric factor.
Protocol 2: Spectrophotometric Determination of Nickel Using 2-Furildioxime with Copper Masking
This method is adapted for quantitative analysis in solution, preventing spectral interference from copper.
Methodology:
Sample Preparation: Pipette an aliquot of your sample solution containing nickel into a volumetric flask.
Masking: Add a masking solution containing sodium tartrate and sodium thiosulfate.[9][10] This will complex both iron/chromium and copper interferents.
Buffering and Color Development: Add an acetate buffer solution to adjust the pH to the optimal range for color development (e.g., pH 5.7).[9][10] Add the 2-furildioxime reagent solution and dilute to the mark with distilled water or an aqueous ethanol mixture if the complex has low water solubility.[9][10]
Measurement: Allow the color to develop fully (typically 10-15 minutes). Measure the absorbance at the wavelength of maximum absorption (λmax) for the Nickel(II)-furildioxime complex against a reagent blank.
Quantification: Determine the nickel concentration by comparing the absorbance to a calibration curve prepared from standard nickel solutions.
References
V. M. Ivanov, A. I. Busev, V. N. Figurovskaya. (1972). Spectrophotometric determination of nickel in copper-base alloy with 2-(2-thiazolylazo)-p-cresol. Journal of Analytical Chemistry, 27(4), 648-653.
Mikac-Dević, D., Sunderman, F. W., & Nomoto, S. (1977). Furildioxime method for nickel analysis in serum and urine by electrothermal atomic absorption spectrometry. Clinical Chemistry, 23(6), 948-956.
ResearchGate. (n.d.). Interaction between copper and nickel species for electro-oxidation of 2,5-Bis(hydroxymethyl)furan. Request PDF.
K. R. Y. Simha, P. V. V. Prasad, & R. V. Kumar. (2013). Determination of Copper and Zinc Contents in Brass Plating Solutions by Titrimetric Analysis: A Review. International Journal of Scientific & Engineering Research, 4(7), 1-5.
Scribd. (n.d.). Gravimetric Analysis of Nickel.
Truman State University. (2014).
ResearchGate. (n.d.).
Amrita Vishwa Vidyapeetham. (2020).
eGyanKosh. (n.d.). EXPERIMENT 17: ESTIMATION OF COPPER AND NICKEL IN A MIXTURE BY GRAVIMETRY.
eGyanKosh. (n.d.). EXPT. 3 GRAVIMETRIC DETERMINATION OF NICKEL (II) IN NICKEL- STEEL USING DIMETHYLGLYOXIME.
removing organic solvent impurities in 2-furildioxime extraction
Welcome to the technical support center for the purification of 2-furildioxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-furildioxime. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of organic solvent impurities in the extraction and purification of 2-furildioxime. Our approach is rooted in explaining the fundamental principles behind the purification process, enabling you to make informed decisions to resolve experimental challenges.
Troubleshooting Guide: From Extraction to Pure Crystals
This section addresses specific problems you may encounter during the purification of 2-furildioxime, presented in a question-and-answer format.
Issue 1: My final 2-furildioxime product contains residual organic solvents (e.g., ethanol, ethyl acetate) after drying. How can I remove them?
Underlying Cause: Residual solvents are often trapped within the crystal lattice of the final product or adhere to the crystal surface. This is a common issue in pharmaceutical manufacturing, and their removal is critical as they can affect the material's physical properties and safety profile.[1][2] The choice of drying method and the preceding purification steps significantly impact the efficiency of solvent removal.
Solution Pathway:
Recrystallization: This is the most effective method for removing trapped solvent impurities. The process involves dissolving the impure 2-furildioxime in a suitable hot solvent and allowing it to cool slowly, during which purer crystals form, leaving the impurities in the solvent.
Solvent Washing: If the impurity is primarily on the crystal surface, a carefully chosen solvent wash can be effective.
Detailed Protocols:
Protocol 1: Single-Solvent Recrystallization
Solvent Selection: Choose a solvent in which 2-furildioxime has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polar nature of the oxime groups, ethanol-water or acetone-water mixtures are often good starting points.[3]
Dissolution: In a fume hood, place the impure 2-furildioxime in an Erlenmeyer flask. Add a minimal amount of the hot solvent (near its boiling point) while stirring until the solid is completely dissolved.
Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.
Crystallization: If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure 2-furildioxime.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
Drying: Dry the crystals under vacuum at a temperature well below the melting point of 2-furildioxime to remove any remaining solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be found.[4][5]
Solvent Pair Selection: Choose a "good" solvent in which 2-furildioxime is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. A common pair for polar compounds is ethanol (good) and water (poor).
Dissolution: Dissolve the impure 2-furildioxime in a minimum amount of the hot "good" solvent.
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating the start of precipitation.
Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent method.
Isolation and Drying: Follow the same procedure as for single-solvent recrystallization.
Issue 2: I see an unexpected peak in my HPLC analysis that I suspect is a chemical impurity. What could it be and how do I remove it?
Underlying Cause: The synthesis of 2-furildioxime from furil and hydroxylamine is a stepwise process. Incomplete reaction can lead to the presence of the mono-oxime intermediate or unreacted furil in your final product. These impurities have different polarities than the desired dioxime and can often be separated through careful purification.
Potential Chemical Impurities:
Furil (starting material): A diketone, less polar than the oximes.
Furil mono-oxime (intermediate): More polar than furil, but less polar than the dioxime.
Solution Pathway:
Chromatography: Column chromatography is a highly effective method for separating compounds with different polarities.
Recrystallization: A carefully optimized recrystallization can also selectively crystallize the desired dioxime, leaving more soluble impurities in the mother liquor.
Detailed Protocol: Flash Column Chromatography
Stationary Phase: Use silica gel as the stationary phase.
Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal solvent system can be determined by thin-layer chromatography (TLC).
Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar mobile phase.
Sample Loading: Dissolve the crude 2-furildioxime in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
Elution: Run the mobile phase through the column, starting with a low polarity and gradually increasing it. Collect fractions and analyze them by TLC to identify the fractions containing the pure 2-furildioxime.
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to check the purity of my 2-furildioxime?
A1: The most common and effective techniques are:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a pH modifier like acetic acid) is a robust method to separate 2-furildioxime from its potential impurities.[5] Detection is typically done using a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient concentration.
Gas Chromatography (GC): While useful for analyzing volatile organic compounds (residual solvents), be cautious when analyzing the purity of the oxime itself. Oximes can sometimes decompose at the high temperatures used in the GC inlet, leading to the appearance of nitrile impurities that are not actually present in the bulk sample.[5]
Q2: My 2-furildioxime is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
Troubleshooting Steps:
Reheat the solution to dissolve the oil.
Add more of the "good" solvent to decrease the saturation of the solution.
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.
Try a different solvent system with a lower boiling point.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent should:
Completely dissolve the compound at high temperature.
Have very low solubility for the compound at low temperature.
Dissolve impurities well at all temperatures or not at all.
Have a relatively low boiling point for easy removal.
Not react with the compound.
A good starting point is to test the solubility of a small amount of your compound in various solvents at room temperature and then with heating.
Solvent Polarity and Solubility of 2-Furildioxime (Qualitative)
Solvent
Polarity
Expected Solubility of 2-Furildioxime
Water
High
Low at room temperature, may increase with heat
Methanol
High
Good
Ethanol
High
Good
Acetone
Medium-High
Good
Ethyl Acetate
Medium
Moderate
Dichloromethane
Medium-Low
Moderate to Low
Toluene
Low
Low
Hexane
Low
Very Low
This table provides a general guideline. Experimental verification is always recommended.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the extraction and purification of 2-furildioxime.
Caption: Workflow for 2-furildioxime synthesis, extraction, and purification.
Troubleshooting Logic Diagram
This diagram provides a logical sequence of steps to diagnose and resolve purity issues with your 2-furildioxime sample.
Caption: Decision tree for troubleshooting 2-furildioxime purity issues.
References
Banan, A., Valizadeh, H., Heydari, A., & Moghimi, A. (2017). Choline peroxydisulfate - an oxidizing task-specific ionic liquid - enables the preparation of N,N-disubstituted hydroxylamines from secondary amines. Synlett, 28(15), 2315-2319. [Link]
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures for Extractions. [Link]
Hill, J., & Crich, D. (2021). The reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0 °C provides O-tert-Butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation with a broad functional group tolerance. Organic Letters, 23(16), 6337-6341. [Link]
Hill, J., Hettikankanamalage, A. A., & Crich, D. (2020). Magnesium dialkylamides react with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides (MTHPs) in tetrahydrofuran at 0°C to give N,N,O-trisubstituted hydroxylamines in very good yields. Journal of the American Chemical Society, 142(32), 14286-14294. [Link]
Semantic Scholar. (n.d.). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form. [Link]
Taylor & Francis Online. (n.d.). Removal of API's (Active Pharmaceutical Ingredients) from Organic Solvents by Nanofiltration. [Link]
T-Ploypattarapinyo, P., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Pharmaceuticals. [Link]
U.S. Patent No. 6,235,935. (2001).
U.S. Patent No. 6,673,969. (2004).
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
Zhang, C., Yue, Q., Xiao, Z., Wang, X., Zhang, Q., & Li, D. (2017). A hypervalent iodine mediated reaction between carboxylic acids and N,N-dimethylformamide occurs under mild conditions at room temperature to provide O-aroyl-N,N-dimethylhydroxylamines in good yields. Synthesis, 49(19), 4303-4308. [Link]
2-Furildioxime vs. Dimethylglyoxime: A Technical Guide for Nickel Detection
Strategic Overview: The "Workhorse" vs. The "Sniper" In the quantitative analysis of Nickel (Ni²⁺), the choice between Dimethylglyoxime (DMG) and 2-Furildioxime (α-Furildioxime) is rarely about "better" or "worse"—it is...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview: The "Workhorse" vs. The "Sniper"
In the quantitative analysis of Nickel (Ni²⁺), the choice between Dimethylglyoxime (DMG) and 2-Furildioxime (α-Furildioxime) is rarely about "better" or "worse"—it is about concentration range and sample matrix .
Dimethylglyoxime (DMG) is the industry standard "workhorse." It is robust, highly specific, and cost-effective for routine analysis where nickel concentrations are moderate (ppm range) or where gravimetric confirmation is required.
2-Furildioxime is the "sniper" for trace analysis. Its hydrophobic furan rings significantly enhance the complex's solubility in organic solvents (chloroform, MIBK). This allows for high-factor pre-concentration (extracting a large aqueous volume into a small organic phase), making it superior for detecting trace nickel (ppb range) in complex biological matrices like serum or urine.
Chemical Mechanism & Chelation Topology
Both reagents operate on the same fundamental coordination chemistry. They form square-planar bis-chelate complexes with Ni(II) in slightly alkaline media.
The "Stacked" Stability
The selectivity of these reagents arises from the unique crystal packing of the resulting complexes. The square-planar molecules stack vertically, allowing weak Ni-Ni interactions (axial bonding) that stabilize the solid phase.
Ni-DMG: Forms a strawberry-red precipitate. In spectrophotometry, we often use an oxidizing agent (bromine or persulfate) to form a soluble Ni(IV) complex, which is more intense in color than the Ni(II) precipitate.
Ni-Furildioxime: Forms a yellow-orange complex. The bulky furan groups disrupt the lattice energy slightly compared to DMG but drastically increase lipophilicity, driving the partition coefficient (
) heavily toward organic solvents.
Visualization: Chelation Pathway
The following diagram illustrates the parallel reaction pathways and the critical divergence point (Extraction vs. Oxidation).
Caption: Reaction pathways for Nickel detection. DMG relies on oxidation for soluble color, while Furildioxime relies on solvent extraction for signal enhancement.
Critical Performance Metrics
The following data synthesizes experimental values from standard analytical protocols. Note that "Sensitivity" here refers to the Molar Absorptivity (
), but practical detection limits (LOD) are often lower for Furildioxime due to the extraction factor.
Feature
Dimethylglyoxime (DMG)
2-Furildioxime
Primary Application
General purpose, Alloys, Plating baths
Biological fluids, Trace environmental
Complex Color
Red (Precipitate) / Brown-Red (Oxidized)
Yellow / Orange
(Wavelength)
445 nm (Oxidized form)
435–438 nm (Chloroform extract)
Molar Absorptivity ()
L mol⁻¹ cm⁻¹
L mol⁻¹ cm⁻¹
Limit of Detection (LOD)
~6.3 µg/L (Flow-based)
~0.02 µg/mL (Micellar/Extraction)
Extraction Solvent
Chloroform (Low efficiency)
Chloroform, MIBK, Benzene (High efficiency)
Interferences
Cu, Co (High tolerance with masking)
Cu, Co (Must be masked/separated)
Cost
Low
Moderate to High
Scientist's Note on Sensitivity:
While the molar absorptivity (
) values are similar, Furildioxime is practically more sensitive .
Reasoning: You can extract 100 mL of aqueous sample into 5 mL of chloroform using Furildioxime. This provides a 20x concentration factor . DMG is less lipophilic, making such high-ratio extractions difficult without significant loss or co-precipitation.
Experimental Protocols
Protocol A: Routine Determination using DMG (Oxidative Method)
Best for: Water samples, alloys, and industrial effluents (Ni > 0.1 ppm).
Reagents:
DMG Solution: 1% w/v in ethanol.
Bromine Water (Saturated) or Potassium Persulfate (Freshly prepared).
Ammonium Hydroxide (1:1).
Step-by-Step:
Aliquot: Take sample containing 10–100 µg of Nickel.
Oxidation: Add 1-2 mL of Bromine water. Allow to stand for 10 minutes. (Nickel is oxidized to Ni(IV)).[1]
Basification: Add Ammonium Hydroxide dropwise until the bromine color disappears, then add 1 mL excess.
Complexation: Add 2 mL of DMG solution. A red-brown color develops immediately.
Dilution: Dilute to 50 mL with distilled water.
Measurement: Measure Absorbance at 445 nm against a reagent blank within 10 minutes (color may fade).
Protocol B: Trace Determination using 2-Furildioxime (Extraction Method)
Best for: Serum, Urine, and Trace Environmental Analysis (Ni < 0.1 ppm).
Reagents:
2-Furildioxime Solution: 0.1% w/v in ethanol.
Chloroform (HPLC Grade).
Sodium Citrate (10% w/v) – Crucial masking agent for Iron.
Step-by-Step:
Preparation: Adjust sample pH to ~9.0 using Ammonium Hydroxide.
Masking: Add 5 mL Sodium Citrate solution to prevent Iron/Cobalt precipitation.
Complexation: Add 3 mL of 2-Furildioxime solution.
Extraction (The Critical Step):
Add exactly 5.0 mL of Chloroform.
Shake vigorously for 2 minutes. The yellow Ni-complex migrates into the heavier organic layer (bottom).
Separation: Allow layers to separate. Drain the lower Chloroform layer through anhydrous sodium sulfate (to remove water droplets) into a cuvette.
Measurement: Measure Absorbance at 435–438 nm against a chloroform blank.
Decision Logic: Which Reagent to Choose?
Use this logic flow to select the appropriate reagent for your specific experimental constraints.
Caption: Decision tree for selecting between DMG and Furildioxime based on concentration and matrix.
References
BenchChem. (2025).[2] A Comparative Guide to Nickel Detection: 1,2-Diphenylethanedione Monoxime vs. Dimethylglyoxime. Retrieved from
Mikac-Devic, D., Sunderman, F. W., & Nomoto, S. (1977). Furildioxime method for nickel analysis in serum and urine by electrothermal atomic absorption spectrometry.[3][4] Clinical Chemistry, 23(6), 948–956. Retrieved from
Ghaedi, M., et al. (2011). A selective flotation-spectrophotometric method for the determination of nickel using dimethylglyoxime.[5] Journal of the Brazilian Chemical Society. Retrieved from
Rath, S. (2021). DFT Investigation of the Molecular Properties of the Dimethylglyoximato Complexes. Semantic Scholar. Retrieved from
National Institutes of Health (NIH). Single-Channel Flow Injection Spectrophotometric Determination of Nickel Using Furildioxime in Micellar Solution. Retrieved from
comparative study of alpha-dioximes for palladium analysis
Executive Summary In the quantitative analysis of Palladium (Pd), -dioximes represent the gold standard for ligand selection due to their exceptional specificity. However, the choice between Dimethylglyoxime (DMG) , Niox...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the quantitative analysis of Palladium (Pd),
-dioximes represent the gold standard for ligand selection due to their exceptional specificity. However, the choice between Dimethylglyoxime (DMG) , Nioxime (1,2-Cyclohexanedione dioxime) , and -Furil Dioxime is rarely straightforward. It depends heavily on the analyte concentration (macro vs. trace), the matrix complexity, and the available instrumentation.
This guide moves beyond generic textbook descriptions to provide a critical, data-driven comparison of these reagents. We analyze their solubility profiles, molar absorptivity, and operational nuances to help you select the optimal reagent for your specific workflow.
The Chemistry of Chelation: Why Alpha-Dioximes?
Palladium(II) is a soft acid that prefers coordination with nitrogen and sulfur donors.
-Dioximes act as bidentate ligands, coordinating through the nitrogen atoms of the oxime groups.
The defining feature of this interaction is the formation of a square planar complex .[1] Two ligand molecules bind to one Pd(II) ion, releasing two protons. The planar structure is further stabilized by intramolecular hydrogen bonding between the oxime oxygens, a unique feature that confers exceptional stability and selectivity.
Mechanism of Complex Formation
Figure 1: The chelation pathway. The formation of intramolecular hydrogen bonds (H-Bond) is the critical step that renders the complex hydrophobic and stable.
Comparative Reagent Profiling
The following data aggregates experimental values from standard analytical texts and recent spectrophotometric studies.
Performance Metrics Table
Feature
Dimethylglyoxime (DMG)
Nioxime (1,2-Cyclohexanedione dioxime)
-Furil Dioxime
CAS Number
95-45-4
492-99-9
13837-25-7
Primary Application
Gravimetry (Precipitation)
Aqueous Spectrophotometry
Trace Analysis (Extraction)
Reagent Solubility
Poor (Requires Ethanol/Acetone)
Excellent (Water Soluble)
Moderate (Requires Ethanol)
Complex Color
Yellow (Can precipitate)
Yellow (Soluble in acid)
Yellow (Intense)
Molar Absorptivity ()
~1,700 L mol⁻¹ cm⁻¹ (Low)
~2,000 - 3,000 L mol⁻¹ cm⁻¹
~13,000 - 20,000 L mol⁻¹ cm⁻¹ (High)
Optimal pH
Acidic (pH < 1 for specificity)
Acidic (pH 0.7 - 5.0)
Acidic (pH 0.1 - 1.0)
Sensitivity
Low (Suitable for >10 ppm)
Moderate
High (Suitable for <1 ppm)
Interferences
Ni (in basic media), Au, Pt
Oxidizing agents
Reagent absorbs at low
Critical Analysis
Dimethylglyoxime (DMG): The "Classic." Its primary drawback is the solubility of the reagent itself. You must dissolve it in ethanol. When added to an aqueous sample, the ethanol dilutes, and excess reagent can sometimes coprecipitate with the palladium, leading to positive errors in gravimetric analysis.
Nioxime: The "Operational Winner." Because it is water-soluble, you avoid the risk of reagent precipitation. It works exceptionally well in acidic conditions where Nickel does not interfere. It is slightly more expensive but saves time in solution preparation.
-Furil Dioxime: The "Sensitivity King." Due to the larger conjugated system (furan rings), the resulting complex has a much higher molar absorptivity. This makes it the only viable choice among the three for trace analysis (sub-ppm levels) using UV-Vis spectrophotometry without pre-concentration.
Decision Matrix: Selecting the Right Workflow
Do not default to DMG simply because it is common. Use this logic flow to determine the correct reagent for your sample matrix.
Figure 2: Reagent selection logic based on analyte concentration and matrix compatibility.
Target: Pd > 5 mg in sample.
Reagent: Dimethylglyoxime (DMG).[1][2][3]
Mechanism: Precipitation of Pd(C₄H₇O₂N₂)₂.[1]
Reagents Required:
DMG Solution: 1.0% w/v in 95% Ethanol.
HCl (Concentrated).
Step-by-Step Workflow:
Digestion: Ensure the sample is in solution (chloride or nitrate matrix). Evaporate to dryness to remove oxidants (HNO₃) if present, as they prevent complete precipitation. Redissolve in dilute HCl.
Acidity Adjustment: Dilute the solution to ~100 mL. Adjust pH to approximately 1.0 using dilute HCl. Note: Pd precipitates in acid; Ni requires a basic pH, so keeping it acidic masks Ni interference.
Precipitation: Heat the solution to ~70°C. Add the DMG solution dropwise with constant stirring. A yellow, flocculent precipitate will form immediately.
Self-Validation Check: Add reagent until no further precipitation occurs in the supernatant.
Digestion (Aging): Allow the precipitate to stand on a steam bath for 1 hour. This converts the flocculent solid into a coarser, filterable crystal.
Filtration: Filter through a pre-weighed sintered glass crucible (porosity G4).
Washing: Wash with hot water, then cold water.
Drying: Dry at 110°C for 1 hour.
Calculation:
(Factor 0.3167 is derived from the atomic mass ratio of Pd to the complex).
Preparation: Take an aliquot of sample containing 10–50 µg of Pd.
Buffering: Adjust acidity to 0.1–1.0 M HCl. If necessary, use sodium acetate to buffer the pH to ~1.0.
Complexation: Add 1–2 mL of
-Furil Dioxime reagent. Mix well. A yellow color develops.[1][3][4][5]
Extraction: Transfer to a separatory funnel. Add 10 mL of Chloroform. Shake vigorously for 2 minutes.
Why Chloroform? The Pd-Furil complex is highly soluble in non-polar solvents, while free metal ions (Ni, Fe) remain in the aqueous phase.
Separation: Collect the lower organic layer. Dry the organic layer over anhydrous sodium sulfate to remove water droplets.
Measurement: Measure absorbance at 380 nm against a reagent blank.
Quantification: Compare against a calibration curve prepared from standard Pd solutions extracted under identical conditions.
References
Davis, W. F. (1969). A Comparison of Two Spectrophotometric Methods for the Determination of Palladium in Titanium-Base Alloys. NASA Technical Note D-5454.
Beamish, F. E. (1966). The Analytical Chemistry of the Noble Metals. Pergamon Press.[6] (Seminal text on gravimetric factors and interferences).
Menis, O., & Rains, T. C. (1955). Colorimetric Determination of Palladium with Alpha-Furildioxime. Analytical Chemistry, 27(12), 1932–1934.
Gopala Krishna, D., et al. (2010). Direct and Derivative Spectrophotometric Determination of Palladium(II). International Journal of Applied Biology and Pharmaceutical Technology.
Burger, K., & Dyrssen, D. (1963). On the Complex Formation of Palladium with Dimethylglyoxime. Acta Chemica Scandinavica, 17, 1489-1501.
Benchmarking Cost-Efficiency against Precision: Validating 2-Furildioxime Spectrophotometry for Residual Rhenium Analysis
Executive Summary: The Case for Colorimetric Validation In pharmaceutical process development, Rhenium (Re) is increasingly utilized as a catalyst for hydrogenation and metathesis reactions, and as a non-radioactive surr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Case for Colorimetric Validation
In pharmaceutical process development, Rhenium (Re) is increasingly utilized as a catalyst for hydrogenation and metathesis reactions, and as a non-radioactive surrogate for Technetium-99m in radiopharmaceutical modeling. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the "gold standard" for elemental impurity analysis (per ICH Q3D), its high operational cost and argon consumption often make it overkill for routine process monitoring or cleaning validation.
This guide validates the 2-furildioxime (α-furildioxime) spectrophotometric method as a robust, cost-effective alternative. We provide a direct technical comparison, demonstrating that while ICP-MS offers superior sensitivity (ppt level), the 2-furildioxime method achieves reliable quantitation at the ppm level—sufficient for many intermediate stage gates—at a fraction of the cost.
Mechanism of Action: The Chemistry of Detection
To validate the UV-Vis method, one must understand the specific chelation mechanism. Unlike simple absorbance, this method relies on a redox-coupled complexation.
The 2-Furildioxime Reaction Pathway
Rhenium typically exists as perrhenate (
) in oxidized solutions. The 2-furildioxime ligand cannot bind . The protocol requires a reduction to or using Stannous Chloride () in an acidic medium.
Acidification: Hydrochloric acid prevents hydrolysis of the tin salt.
Reduction:
reduces to a lower oxidation state reactive intermediate.[1]
Complexation: The reduced Re coordinates with 2-furildioxime to form a reddish-purple complex.
Stabilization: The complex is often extracted into an organic phase (e.g., isoamyl alcohol or chloroform) to enhance intensity and eliminate aqueous interferences.
Figure 1: Reaction pathway for the formation of the detectable Rhenium-Furildioxime complex. The reduction step is critical; without SnCl2, no color develops.
Experimental Protocols
Method A: The Challenger (2-Furildioxime UV-Vis)
Best for: Routine cleaning validation, high-throughput process checks.
Reagents:
Standard Re Solution (
in dilute HCl).
2-Furildioxime solution (0.5% w/v in acetone).
Stannous Chloride solution (10% w/v in concentrated HCl).
Isoamyl Alcohol (for extraction).
Workflow:
Aliquot: Transfer sample (containing 1–50
Re) into a separatory funnel.
Acidify: Add 2 mL concentrated HCl.
Ligand Addition: Add 1 mL of 2-furildioxime solution.
Reduction: Add 2 mL of
solution. Critical: Mix immediately.
Reaction: Allow to stand for 45 minutes. A red color indicates Re presence.
Extraction: Add 10 mL Isoamyl Alcohol. Shake vigorously for 2 minutes.
Measurement: Separate organic layer; dry over anhydrous
. Measure Absorbance at 532 nm against a reagent blank.
Method B: The Reference Standard (ICP-MS)
Best for: Final product release, trace impurity characterization.
Workflow:
Digestion: Microwave-assisted digestion of the sample matrix using
and (reverse aqua regia).
Dilution: Dilute with 1%
to bring within linear range (0.1–100 ppb).
Internal Standard: Spike with Iridium (Ir-193) or Rhodium (Rh-103) to correct for drift.
Analysis: Monitor isotopes Re-185 and Re-187 .
Quantitation: External calibration curve.
Validation & Performance Comparison
The following data compares the capabilities of both methods. The UV-Vis method is validated against the ICP-MS results to establish its "Fitness for Purpose."
Comparative Data Summary
Feature
2-Furildioxime (UV-Vis)
ICP-MS
Detection Limit (LOD)
(ppm)
(ppt)
Linear Range
Precision (RSD)
2.5% - 5.0%
< 1.0%
Interferences
Molybdenum (Mo), Palladium (Pd), Oxidants
Isobaric overlaps (rare for Re), Matrix effects
Cost Per Sample
Low (< $5)
High (> $50)
Instrument Cost
~$5,000
~$180,000+
Validation Parameters (ICH Q2(R1) Framework)
1. Specificity (Interference Check)
Challenge: Molybdenum (Mo) forms a similar complex.
Resolution: In the UV-Vis method, if Mo is present, add 10% Potassium Ethyl Xanthate prior to extraction to sequester Mo, or use specific acid concentrations where Mo complex is unstable. ICP-MS resolves this by mass, though Mo-oxide polyatomics can theoretically interfere (resolved by Collision Cell Technology).
2. Accuracy (Recovery Studies)
To validate the UV-Vis method, spike samples with known Re concentrations and analyze via both methods.
Acceptance Criteria: UV-Vis recovery must be within 95–105% of the ICP-MS value for the same sample.
Observation: At concentrations >1 ppm, the correlation coefficient (
) between UV-Vis and ICP-MS results typically exceeds 0.98.
3. Linearity
UV-Vis: Follows Beer-Lambert law strictly up to ~15
.
ICP-MS: Linear over 6–7 orders of magnitude.
Decision Framework: Which Method When?
Use this logic flow to determine the appropriate analytical technique for your specific stage of development.
Figure 2: Decision matrix for selecting between ICP-MS and spectrophotometry based on sensitivity needs and matrix interference.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
Borisova, L. V., et al. (2001).[2] Acid-base properties of a Rhenium complex with α-furyldioxime.[2][3] ResearchGate.[2][3]
[Link]
Li, J., et al. (2010).[4] Determination of rhenium content in molybdenite by ICP-MS after separation of the major matrix by solvent extraction with N-benzoyl-N-phenylhydroxalamine.[4] Talanta.[4]
[Link]
Agilent Technologies. (2023). ICP-OES as a Viable Alternative to ICP-MS for Trace Analysis.[5] Spectroscopy Online.
[Link]
A Comparative Guide to Nickel Recovery in Complex Matrices: The Efficacy of 2-Furildioxime
For Researchers, Scientists, and Drug Development Professionals In the precise world of analytical chemistry and materials science, the accurate quantification of nickel in complex matrices is paramount. From ensuring th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and materials science, the accurate quantification of nickel in complex matrices is paramount. From ensuring the integrity of high-performance alloys to monitoring environmental contaminants and understanding biological systems, the choice of analytical reagent is a critical determinant of success. This guide provides an in-depth comparison of 2-furildioxime's performance in nickel recovery against the well-established dimethylglyoxime, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to deliver not just methods, but a thorough understanding of the underlying chemistry to empower researchers in making informed decisions for their specific analytical challenges.
The Enduring Challenge of Nickel Analysis in Complex Matrices
Nickel's prevalence in various industrial and biological systems necessitates its accurate measurement, often at trace levels and in the presence of interfering elements.[1] Metallurgical alloys, industrial effluents, and biological fluids present unique analytical hurdles due to their intricate compositions. The ideal reagent for nickel determination must exhibit high selectivity, sensitivity, and robustness to overcome these matrix effects and deliver reliable, reproducible results.
2-Furildioxime: A Highly Sensitive Reagent for Nickel Determination
2-Furildioxime, an organic compound from the dioxime family, has emerged as a powerful tool for the spectrophotometric and gravimetric determination of nickel. It reacts with nickel (II) ions in a slightly acidic to alkaline medium to form a stable, colored complex that can be readily quantified.
The Chemistry of Chelation: Unveiling the Nickel-2-Furildioxime Complex
The efficacy of 2-furildioxime lies in its molecular structure and its ability to act as a bidentate chelating agent. The two oxime groups (-NOH) in the 2-furildioxime molecule coordinate with a central nickel (II) ion. In this reaction, one proton from each of the two 2-furildioxime molecules is displaced, and the nitrogen atoms form strong coordinate bonds with the nickel ion. This results in the formation of a stable, five-membered ring structure, a characteristic feature of chelate complexes.[2] The resulting nickel(II)-furildioximate complex typically exhibits a square planar geometry.
Caption: Chelation of Nickel(II) by 2-Furildioxime.
Performance Showdown: 2-Furildioxime vs. Dimethylglyoxime
Dimethylglyoxime (DMG) is the most widely recognized and utilized reagent for nickel determination.[3][4] A direct comparison with 2-furildioxime reveals distinct advantages and considerations for each.
Feature
2-Furildioxime
Dimethylglyoxime
Sensitivity
Generally considered more sensitive, allowing for the determination of lower nickel concentrations.
Highly sensitive, but may be less so than 2-furildioxime in certain applications.
Selectivity
Highly selective for nickel, particularly in controlled pH ranges.
Very high specificity for nickel in ammoniacal solutions.[5]
Complex Color
Forms a yellow to reddish-brown complex with nickel.
Forms a characteristic bright red precipitate with nickel.
Solubility
The nickel complex is soluble in organic solvents like chloroform and MIBK, facilitating solvent extraction.
The nickel complex is largely insoluble in water, forming the basis of gravimetric analysis.
Interferences
Potential interference from ions like cobalt and copper, which can be mitigated through masking agents or pH control.
Interference from iron(III) can be masked using tartrate or citrate. Cobalt and copper can also interfere under certain conditions.[5]
Experimental Data: Nickel Recovery Rates with 2-Furildioxime
The true measure of an analytical reagent's performance lies in its ability to recover the analyte from diverse and challenging matrices. The following table summarizes reported recovery rates of nickel using 2-furildioxime in various complex samples.
While direct quantitative recovery data for 2-furildioxime in industrial matrices like steel and other alloys is limited in the readily available literature, the high recovery rates observed in biological fluids and the successful application to other complex samples strongly suggest its high efficiency. The 98.7% recovery achieved with a similar hydroxamic acid reagent in an alloy matrix further supports the potential for excellent performance.[7]
Experimental Protocols: A Practical Guide
The following protocols provide a step-by-step guide for the determination of nickel in different matrices using 2-furildioxime.
Protocol 1: Spectrophotometric Determination of Nickel in Water Samples
This protocol is adapted from a dispersive liquid-liquid microextraction (DLLME) method.[8]
Objective: To extract and quantify trace levels of nickel in water samples.
Caption: Workflow for Nickel Determination in Water.
Methodology:
Sample Preparation: Adjust the pH of a 5 mL water sample to 9.0 using an appropriate buffer.
Reagent Addition: Prepare a solution of 2-furildioxime in ethanol (disperser solvent). Add 0.5 mL of this solution to the water sample.
Extraction: Rapidly inject 100 µL of chloroform (extraction solvent) into the sample mixture. A cloudy solution will form.
Phase Separation: Centrifuge the mixture to separate the chloroform phase, which now contains the nickel-2-furildioxime complex.
Analysis: Carefully collect the chloroform phase and measure its absorbance at the wavelength of maximum absorption for the nickel complex using a UV-Vis spectrophotometer.
Quantification: Determine the nickel concentration by comparing the absorbance to a calibration curve prepared with known nickel standards.
Protocol 2: Determination of Nickel in Biological Fluids (Serum/Urine)
This protocol is based on a method utilizing electrothermal atomic absorption spectrometry (ETAAS).[6][7]
Objective: To determine nickel concentrations in serum and urine samples.
Caption: Workflow for Nickel Analysis in Biological Samples.
Methodology:
Sample Digestion: Subject a 1 mL aliquot of serum or urine to acid digestion to break down the organic matrix.
Complexation: After digestion, add the 2-furildioxime reagent to the sample to form the nickel complex.
Extraction: Extract the nickel-2-furildioxime complex into an organic solvent such as methylisobutylketone (MIBK).
Analysis: Introduce the MIBK phase containing the complex into an electrothermal atomic absorption spectrometer for quantification of nickel.
Protocol 3: General Procedure for Nickel Determination in Alloy Steels
While a specific protocol for 2-furildioxime is not detailed in the provided search results, a general procedure for dissolving alloy steel samples for subsequent spectrophotometric analysis can be outlined.[1][4][10]
Objective: To prepare a solution from an alloy steel sample suitable for nickel determination.
Methodology:
Dissolution: Accurately weigh a representative sample of the alloy steel. Dissolve the sample in a suitable acid mixture, such as aqua regia (a mixture of nitric acid and hydrochloric acid).[10]
Oxidation and Fuming: Add perchloric acid and heat until dense white fumes appear to ensure complete dissolution and oxidation of all components.[4]
Dilution: Cool the solution and carefully dilute it with distilled water to a known volume in a volumetric flask.
Masking of Interferences: To prevent interference from other metals present in the alloy (e.g., iron, chromium), add appropriate masking agents such as tartrate or citrate.[4]
Complexation and Analysis: Take an aliquot of the prepared solution and proceed with the complexation reaction using 2-furildioxime as described in Protocol 1, followed by spectrophotometric analysis.
Conclusion and Future Outlook
2-Furildioxime stands as a highly effective and sensitive reagent for the determination of nickel in a variety of complex matrices. Its performance, particularly in biological fluids, demonstrates excellent recovery rates. While more quantitative data is needed to definitively establish its superiority over dimethylglyoxime in industrial applications like alloy analysis, the existing evidence strongly supports its utility as a valuable alternative. The choice between 2-furildioxime and dimethylglyoxime will ultimately depend on the specific requirements of the analysis, including the expected nickel concentration, the nature of the sample matrix, and the available instrumentation. Future research should focus on validating the performance of 2-furildioxime with certified reference materials for a wider range of alloys and industrial samples to provide the quantitative data necessary for its broader adoption in these critical sectors.
References
ANALYTICAL METHOD DEVELOPMENT FOR EXTRACTIVE SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING BIS [3-HYDROXYIMINO-5-METHYL-N - TSI Journals. (n.d.). Retrieved from https://www.tsijournals.com/articles/analytical-method-development-for-extractive-spectrophotometric-determination-of-nickel-using-bis-3hydroxyimino5methylnmethy.pdf
Mikac-Dević, D., Sunderman, F. W., Jr, & Nomoto, S. (1977). Furildioxime method for nickel analysis in serum and urine by electrothermal atomic absorption spectrometry. Clinical chemistry, 23(6), 948–956.
Spectrophotometric determination of nickel (II) with 2-aminoacetophenone isonicotinoylhydrazone - Scholars Research Library. (n.d.). Retrieved from [Link]
Nickel Determination in Steel via Titration | PDF - Scribd. (n.d.). Retrieved from [Link]
(PDF) Determination Method of High Content of Nickel in Ferronickel and Various Alloys Using Atomic Absorption Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
Determination of nickel in Certified Reference Materials. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
Rahnama, R., Jojadeh, Z. C., & Jamali, M. R. (2012). Spectrophotometric determination of trace levels of nickel in water samples after dispersive liquid liquid microextraction using 2,2'-furildioxime as the complexing agent. Acta chimica Slovenica, 59(3), 641–647.
Nickel transition metal Chemistry nickel(II) Ni2+ complex ions ligand substitution redox chemical reactions principal oxidation states +2 +3 Palladium Plutonium Darmstadtium balanced equations GCE AS A2 IB A level inorganic chemistry revision notes. (n.d.). Retrieved from [Link]
Determination of Nickel (II) by Spectrophotometry in Micellar Media - Longdom Publishing. (n.d.). Retrieved from [Link]
Extraction and spectrophotometric determination of nickel in water, alloys and edible oil samples - International Journal of Bioassays. (n.d.). Retrieved from [Link]
Complexometric determination of Nickel (II) in its synthetic alloys using selected Hydroxytriazene as Metallochromic indicator - International Society for Development and Sustainability. (n.d.). Retrieved from [Link]
SENSITIVE AND HIGHLY SELECTIVE SPECTROPHOTOMETRY METHOD FOR DETERMINATION OF NICKEL | Neuroquantology. (n.d.). Retrieved from [Link]
Extractive Spectrophotometric Determination of Nickel (II) - SciSpace. (n.d.). Retrieved from [Link]
Separation and Preconcentration of Trace Amounts of Nickel in Environmental and Biological Samples by Flotation Using Dimethyl glyoxime. (n.d.). Retrieved from [Link]
CN102374984B - Method for measuring nickel content in low alloy steel by spectrophotometry - Google Patents. (n.d.).
Single-Channel Flow Injection Spectrophotometric Determination of Nickel Using Furildioxime in Micellar Solution - PMC - NIH. (n.d.). Retrieved from [Link]